3,5-diphenyl-4,5-dihydro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQJTFADLQQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395003 | |
| Record name | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-60-6 | |
| Record name | 3,5-diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 2-Pyrazoline Scaffold: Structural Dynamics, Synthesis, and Pharmacophore Integration of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
Content Type: Technical Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Target Audience: Synthetic Chemists, Pharmacologists, and Drug Discovery Leads
Structural Architecture & Nomenclature
The molecule 3,5-diphenyl-4,5-dihydro-1H-pyrazole represents a privileged scaffold in medicinal chemistry, commonly referred to as a 2-pyrazoline . To manipulate this structure for drug development, one must first understand its tautomeric and stereochemical nuances.
IUPAC Deconstruction
The name is derived from the Hantzsch-Widman system for a 5-membered ring containing two nitrogen atoms (pyrazole) with varying degrees of saturation.
-
"Pyrazole": The unsaturated parent ring (C3H4N2).
-
"4,5-dihydro": Indicates the saturation of the bond between positions 4 and 5. This forces the double bond to reside between N2 and C3 (forming the imine-like functionality).
-
"1H": Specifies the tautomer where the proton resides on the N1 nitrogen. This is the stable form for 3,5-disubstituted pyrazolines derived from hydrazines.
-
"3,5-diphenyl": Phenyl substituents at C3 and C5.[1]
Stereochemical Criticality
A defining feature of this molecule is the chiral center at C5 . Unlike the fully aromatic pyrazole, the 2-pyrazoline ring is not planar. The C5 carbon is
-
Implication: The phenyl group at C5 can adopt specific orientations relative to the ring, influencing binding affinity in enzyme pockets (e.g., MAO-B or COX-2).
-
Spectroscopy: This chirality renders the two protons at C4 diastereotopic , creating a distinct AMX spin system in
H-NMR (see Section 3).
Synthetic Architecture: The Chalcone Route
The most robust, field-proven protocol for synthesizing 3,5-diphenyl-4,5-dihydro-1H-pyrazole is the cyclocondensation of chalcones with hydrazine. This method is preferred over direct condensation for its regioselectivity and yield stability.
Reaction Logic & Workflow
The synthesis proceeds via a Claisen-Schmidt condensation followed by a Michael addition-cyclization .
Figure 1: Step-wise synthetic pathway from precursors to the final pyrazoline scaffold.
Detailed Protocol
Step 1: Synthesis of Chalcone (Intermediate)
-
Charge: Dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (25 mL).
-
Catalyze: Add 10% NaOH solution (5 mL) dropwise while stirring at 0–5°C.
-
React: Stir vigorously at room temperature for 6–12 hours. The solution will turn yellow/orange as the conjugated enone forms.
-
Isolate: Pour into ice water and acidify slightly with HCl to precipitate the chalcone. Filter and recrystallize from ethanol.
Step 2: Cyclization to Pyrazoline
-
Charge: Dissolve the Chalcone (5 mmol) in ethanol (20 mL).
-
Reagent: Add Hydrazine Hydrate (99%, 10 mmol). Note: Excess hydrazine drives the equilibrium forward.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Critical Control Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the chalcone spot and the appearance of a fluorescent spot (under UV 254/365 nm) indicates success.
-
-
Workup: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice.
-
Purification: Filter the solid. Recrystallize from ethanol.
-
Stability Note: Avoid prolonged exposure to air/light during drying to prevent oxidation to the fully aromatic pyrazole (which loses fluorescence and chirality).
-
Spectroscopic Validation (The AMX System)
Trustworthiness in pyrazoline synthesis is established via NMR. You must confirm the ring closure and the integrity of the "4,5-dihydro" state.
The protons on the pyrazoline ring (H-4a, H-4b, and H-5) form an AMX spin system . Because C5 is chiral, the two protons at C4 are diastereotopic (magnetically non-equivalent).
Diagnostic 1H-NMR Data (CDCl3, 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| H-A (H-5) | 4.80 – 5.10 | Doublet of Doublets (dd) | The chiral proton adjacent to the N1 and Phenyl ring. | |
| H-M (H-4 trans) | 3.40 – 3.80 | Doublet of Doublets (dd) | Geminal coupling with H-X; Vicinal trans coupling with H-A. | |
| H-X (H-4 cis) | 2.90 – 3.10 | Doublet of Doublets (dd) | Geminal coupling with H-M; Vicinal cis coupling with H-A. | |
| Aromatic | 7.20 – 7.80 | Multiplet | N/A | Overlapping phenyl protons. |
Interpretation:
-
If you see a singlet at
6.5–7.0 ppm instead of the AMX pattern, your compound has oxidized to the pyrazole (aromatized). -
The large geminal coupling (~17 Hz) is characteristic of the rigid ring methylene group.
Pharmacological Utility: MAO Inhibition[1]
The 3,5-diphenyl-2-pyrazoline scaffold is a validated pharmacophore for Monoamine Oxidase (MAO) inhibition, specifically selective for MAO-B (relevant to Parkinson's disease) and MAO-A (antidepressant activity).
Mechanism of Action
The scaffold mimics the structure of biogenic amines. The N1 nitrogen often acts as a hydrogen bond donor/acceptor within the enzymatic cleft, while the phenyl rings engage in
Figure 2: Pharmacophore interactions between the pyrazoline scaffold and the MAO-B active site.
Structural Optimization (SAR)
To transition from this core structure to a drug candidate, modifications are required at specific vectors:
-
N1-Substitution: Acylation or thiocarbamoylation at N1 stabilizes the molecule against oxidation and improves selectivity for MAO-B.
-
Phenyl Ring Substitution: Electron-donating groups (e.g., -OMe) on the C3-phenyl ring typically enhance inhibitory potency.
References
-
IUPAC Nomenclature: ACD/Labs. Nomenclature of Organic Chemistry: Pyrazoline Rules (Hantzsch-Widman).[2]Link
-
Synthesis Protocol: BenchChem. Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.Link
-
Pharmacology (MAO): National Institutes of Health (NIH). Recent advances in the therapeutic applications of pyrazolines (MAO-B Inhibition).Link
-
Spectroscopy: ChemicalBook. 2-Pyrazoline 1H NMR Spectrum and Characterization.Link
-
Mechanism: Organic Chemistry Portal. Pyrazoline Synthesis via Cyclocondensation.[3][4][5]Link
Sources
The Pyrazoline Scaffold: Physicochemical Characterization and Synthetic Utility of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
Executive Summary
This technical guide details the physicochemical profile, synthetic pathways, and structural validation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole (often referred to as 3,5-diphenyl-2-pyrazoline). Unlike its fully aromatic counterpart (3,5-diphenylpyrazole), this partially saturated heterocycle possesses a chiral center at C5 and distinct electronic properties that make it a privileged scaffold in medicinal chemistry (MAO inhibition, anti-inflammatory) and optoelectronics (fluorescence).
Part 1: Physicochemical Profile[1]
The molecular weight of 3,5-diphenyl-4,5-dihydro-1H-pyrazole is 222.29 g/mol .
Researchers must distinguish this compound from the fully unsaturated 3,5-diphenylpyrazole (MW 220.27 g/mol ).[1] The "dihydro" designation indicates the saturation of the C4-C5 bond, adding two hydrogen atoms to the formula and creating a chiral center at C5.
Key Data Table[1][2][3][4]
| Property | Value | Technical Note |
| Molecular Formula | Distinct from | |
| Molecular Weight | 222.29 g/mol | Average mass for stoichiometric calculations.[1] |
| Monoisotopic Mass | 222.1157 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation |
| Physical State | Pale yellow solid | Color arises from the conjugated |
| Solubility | DMSO, DMF, CHCl3 | Limited solubility in water; requires organic co-solvents for biological assays.[1] |
| LogP (Predicted) | ~3.6 - 4.0 | High lipophilicity suggests good membrane permeability but requires formulation optimization.[1] |
Part 2: Synthetic Architecture & Mechanism
The most robust synthesis of the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core is the cyclocondensation of chalcones with hydrazine hydrate. This reaction proceeds via a Claisen-Schmidt condensation followed by a Michael-type addition/cyclization.[1]
Protocol: The "Chalcone-Hydrazine" Route
Reagents:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Hydrazine Hydrate (2.5 eq)[2]
-
Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst/Solvent)[3]
Step-by-Step Methodology:
-
Chalcone Formation (Precursor): React benzaldehyde and acetophenone in ethanolic NaOH (10%) at
. Stir for 4-6 hours. The resulting precipitate (Chalcone) is filtered and recrystallized from ethanol.[1] -
Cyclization: Dissolve the purified chalcone (10 mmol) in 20 mL of ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (25 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Note: Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical to observe the disappearance of the chalcone spot. -
Work-up: Pour the reaction mixture into crushed ice. The pyrazoline precipitates as a solid.[1][2][4]
-
Purification: Recrystallize from ethanol to yield the pure product.
Reaction Mechanism Visualization
The following diagram illustrates the transformation from precursors to the final heterocycle.
Figure 1: Synthetic workflow showing the conversion of simple aromatics into the pyrazoline scaffold via the chalcone intermediate.
Part 3: Structural Validation (Self-Validating Protocols)
Trustworthiness in synthesis comes from rigorous characterization.[1] For 4,5-dihydro-1H-pyrazoles, NMR spectroscopy provides the most definitive proof of structure due to the specific coupling pattern of the protons on the pyrazoline ring.
Proton NMR ( -NMR) Signature
The non-aromatic ring protons form an ABX system (or AMX depending on field strength) due to the chiral center at C5. This is the "fingerprint" of the dihydro-pyrazole.[1]
-
and
(C4 Protons): These are diastereotopic methylene protons.[1] They appear as two distinct doublets of doublets (dd) in the range of 2.9 – 3.8 ppm .[1] -
(C5 Proton): The chiral proton attached to the phenyl ring. It appears as a doublet of doublets (dd) typically between
4.8 – 5.5 ppm .[1] -
Coupling Constants (
):- (Geminal): ~17-18 Hz (Large coupling confirms the rigid ring structure).
-
and
(Vicinal): ~6 Hz and ~12 Hz (cis/trans relationships).
Mass Spectrometry (MS) Fragmentation
In ESI-MS or EI-MS, the fragmentation pattern confirms the core stability.
-
Molecular Ion:
(ESI) or (EI).[1] -
Primary Fragment: Loss of the phenyl ring or retro-cycloaddition.[1]
Figure 2: Simplified fragmentation logic for structural confirmation via Mass Spectrometry.
Part 4: Functional Utility & Applications
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold is not merely a chemical curiosity; it is a pharmacophore with validated biological activity.
Therapeutic Applications
-
MAO Inhibition: The pyrazoline ring mimics the structure of MAO substrates.[1] Derivatives substituted at the N1 position are potent inhibitors of Monoamine Oxidase B (MAO-B), useful in treating Parkinson's disease [1].
-
Antimicrobial Agents: The lipophilic nature of the diphenyl scaffold allows penetration of bacterial cell walls (e.g., Mycobacterium tuberculosis).[1] Substitution with electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl rings enhances this activity [2].
Fluorescence
Unlike the fully aromatic pyrazoles, 2-pyrazolines exhibit strong blue fluorescence.[1] This property makes them useful as:
-
Optical Brighteners: In industrial applications.[1]
-
Bio-probes: For cellular imaging where the scaffold is conjugated to a target ligand.[1]
References
-
Design, synthesis and biological evaluation of 2-pyrazoline derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Validates the MAO-B inhibitory potential of the scaffold.[1] Link:[Link]
-
Synthesis and Antitubercular Activity of New 3,5-Disubstituted-2-pyrazolines. Source: Journal of Heterocyclic Chemistry.[1][4] Context: Details the synthesis and antimicrobial application of the diphenyl-pyrazoline core. Link:[Link]
-
Pyrazolines: A Biological Review. Source: Mini-Reviews in Medicinal Chemistry. Context: Comprehensive overview of the pharmacophore's versatility.[1][5] Link:[Link]
Sources
Technical Whitepaper: Pyrazoline Synthesis via Chalcone Cyclocondensation
Topic: Introduction to Pyrazoline Synthesis from Chalcones Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Insights, Optimized Protocols, and Green Chemistry Applications
Executive Summary
The pyrazoline scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—represents a "privileged structure" in medicinal chemistry due to its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] This guide provides a rigorous technical analysis of synthesizing 2-pyrazolines from chalcone (
The Pharmacophore: Why Pyrazolines Matter
Pyrazolines are electron-rich nitrogen heterocycles that act as bioisosteres for various active moieties. Their structural rigidity allows for precise orientation of substituents (aryl, heteroaryl) to interact with biological targets such as the COX-2 enzyme, monoamine oxidase (MAO), and tubulin.
Key Structural Features:
-
N1-Position: susceptible to acylation/alkylation; critical for pharmacokinetic modulation.
-
C3 & C5 Positions: Stereocenters (in chiral syntheses) that dictate receptor binding affinity.
-
Unsaturation: The C=N bond provides a dipole moment essential for hydrogen bonding interactions.
Mechanistic Pathway: The Cyclocondensation Reaction
The conversion of chalcones to pyrazolines is a cyclocondensation reaction involving hydrazine hydrate or substituted hydrazines.[8] The mechanism is generally understood as a sequence of nucleophilic attack and cyclization.
Reaction Logic[8]
-
Nucleophilic Attack (Michael Addition): The terminal nitrogen of the hydrazine attacks the
-carbon of the chalcone (Michael acceptor). -
Intermediate Formation: Formation of a hydrazone intermediate (often transient).
-
Cyclization: Intramolecular nucleophilic attack of the second nitrogen on the carbonyl carbon.
-
Dehydration: Loss of water (or acid/base assisted elimination) to form the stable pyrazoline ring.
Mechanistic Visualization
The following diagram details the flow from reactants to the final heterocycle.[8][9][10][11]
Figure 1: Step-wise mechanistic pathway for the cyclocondensation of chalcones with hydrazine to form 2-pyrazolines.
Experimental Protocols
The following protocols are designed for reproducibility. Selection depends on the desired substitution at the N1 position and available equipment.
Protocol A: Conventional Acid-Catalyzed Synthesis (N-Acetyl Derivatives)
Best for: Generating stable N-acetyl pyrazolines with high yields.
Reagents:
-
Hydrazine hydrate (99%, 5.0 mmol)
-
Glacial Acetic Acid (Solvent & Catalyst)[13]
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.
-
Note: Acetic acid acts as both the solvent and the acylating agent for the N1 position.
-
-
Addition: Add hydrazine hydrate (5.0 mmol) dropwise under stirring at room temperature.
-
Caution: Exothermic reaction.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 110–120°C for 4–6 hours.
-
Monitoring: Check progress via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot.
-
-
Quenching: Pour the reaction mixture into 50 mL of crushed ice-water with vigorous stirring.
-
Isolation: The product will precipitate as a solid.[8][9] Filter via vacuum filtration.
-
Purification: Recrystallize from ethanol (95%).
Protocol B: Green Synthesis in PEG-400 (Eco-Friendly)
Best for: High atom economy, avoiding volatile organic solvents (VOCs), and faster reaction times.
Reagents:
-
Hydrazine hydrate (1.5 mmol)
-
Polyethylene Glycol-400 (PEG-400) (15 mL)[14]
-
NaOH (Catalytic amount, 20% aq. solution)
Step-by-Step Workflow:
-
Medium Preparation: Place 15 mL of PEG-400 in a beaker and heat to 40–50°C.
-
Mixing: Add the chalcone and hydrazine hydrate to the warm PEG-400.
-
Catalysis: Add 1 mL of 20% NaOH solution.
-
Reaction: Stir at 50°C for 30–60 minutes.
-
Workup: Pour into ice-cold water. The product precipitates immediately.
-
Recrystallization: Isolate by filtration and recrystallize from ethanol.
Critical Process Parameters (CPP) & Troubleshooting
To ensure scientific integrity, researchers must control the following variables.
| Parameter | Impact on Synthesis | Troubleshooting / Optimization |
| Solvent Polarity | Affects solubility of the chalcone and stability of the transition state. | Ethanol is standard. Acetic Acid yields N-acetyl products.[16] DMSO is used for difficult-to-dissolve substrates. |
| Catalyst pH | Determines reaction pathway. | Acidic (AcOH): Promotes dehydration but may acylate N1. Basic (NaOH): Faster kinetics, yields N-H or N-substituted (if using phenylhydrazine) products. |
| Temperature | Reaction rate vs. degradation. | Maintain reflux for conventional methods. Do not exceed 140°C in microwave protocols to prevent charring. |
| Substituent Effects | Electron-Withdrawing Groups (EWGs) on the chalcone ring enhance electrophilicity. | Chalcones with strong Electron-Donating Groups (EDGs) (e.g., -OMe) at the |
Biological Validation & Data Interpretation
Synthesized pyrazolines must be validated for biological activity.[3][7][11][17] Below is a summary of recent findings linking specific substitutions to bioactivity.
| Biological Target | Active Motif | Key Reference Data |
| Anticancer (MCF-7) | 1,3,5-triphenyl-2-pyrazoline | Compounds showed IC50 values < 5.0 µM, comparable to Cisplatin [1].[5] |
| Antimicrobial | N-phenyl-3-(4-chlorophenyl) | Halogenated derivatives show broad-spectrum activity against S. aureus and E. coli [2]. |
| Anti-inflammatory | 3,5-diaryl-1-acetyl-pyrazoline | Significant reduction in carrageenan-induced paw edema, attributed to COX-2 inhibition [3]. |
Experimental Workflow Visualization
This diagram outlines the logical flow from synthesis to validation, ensuring a self-validating system.
Figure 2: Decision matrix and workflow for the synthesis and validation of pyrazoline derivatives.
References
- Pharmaceutical Importance of Pyrazoline Deriv
- Synthesis of Pyrazoline Derivatives from Chalcones | Capstone.
- Synthesis of pyrazolines via chalcone pathway in PEG-400 medium.
- Green microwave synthesis of pyrazole chalcone molecular hybrids.RSC Publishing.
- Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism.Koya University.
Sources
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijdra.com [ijdra.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. ajbasweb.com [ajbasweb.com]
- 17. researchgate.net [researchgate.net]
Technical Guide: Mechanism & Synthesis of Pyrazolines from Chalcones
Executive Summary
This technical guide details the mechanistic pathways, synthetic protocols, and critical process parameters (CPPs) for the formation of 2-pyrazolines from chalcones (
The Chemical Foundation: Pharmacophore & Reactivity
The 2-pyrazoline scaffold (4,5-dihydro-1H-pyrazole) is a privileged structure in medicinal chemistry, serving as the core for MAO inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and anticancer therapeutics.[2]
The Reactants
-
Chalcone (Electrophile): A 1,3-diaryl-2-propen-1-one system. It possesses two electrophilic sites:
-
C=O Carbon (Hard Electrophile): Susceptible to 1,2-addition.
- -Carbon (Soft Electrophile): Susceptible to 1,4-addition (Michael addition).
-
-
Hydrazine (Nucleophile): A bidentate nucleophile.
-
Hydrazine Hydrate (
): Symmetrical. -
Substituted Hydrazines (
): Unsymmetrical (e.g., Phenylhydrazine), leading to regioselectivity considerations.
-
Mechanistic Pathways (The Core)
The formation of pyrazolines is a cyclocondensation reaction.[1] While debate exists regarding the initial step (1,2-addition vs. 1,4-addition), the 1,2-addition pathway is the generally accepted mechanism under acid catalysis, proceeding via a hydrazone intermediate.
Acid-Catalyzed Mechanism (Preferred for Drug Synthesis)
In the presence of weak acids (e.g., Glacial Acetic Acid), the reaction follows a specific sequence:
-
Activation: The acid protonates the carbonyl oxygen of the chalcone, increasing electrophilicity.
-
1,2-Nucleophilic Attack: The terminal amino group of the hydrazine attacks the carbonyl carbon.
-
Dehydration: Elimination of water yields a Hydrazone intermediate.
-
Cyclization (5-exo-trig): The second nitrogen (now part of the hydrazone) attacks the
-carbon of the alkene via an intramolecular Michael-type addition. -
Tautomerization: Rapid rearrangement stabilizes the ring into the 2-pyrazoline form.
Visualization: Acid-Catalyzed Pathway
The following diagram illustrates the stepwise transformation from Chalcone to Pyrazoline.
Caption: Stepwise acid-catalyzed mechanism showing the transition from 1,2-addition (hydrazone formation) to intramolecular cyclization.
Synthetic Protocols & Optimization
Reproducibility is the cornerstone of this guide. Below are two validated protocols: the industry-standard conventional reflux and a high-efficiency microwave method.
Protocol A: Conventional Acid-Catalyzed Reflux
Application: Standard laboratory synthesis; robust but time-consuming.
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of Chalcone in 20 mL of Ethanol (99%).
-
Addition: Add 15 mmol of Hydrazine Hydrate (or Phenylhydrazine) dropwise to control the exotherm.
-
Catalysis: Add 5-10 mL of Glacial Acetic Acid . The acid acts as both catalyst and solvent.
-
Reaction: Reflux at 80°C for 6–8 hours .
-
Monitoring: Check TLC (Eluent: Ethyl Acetate/Hexane 2:8). Look for the disappearance of the chalcone spot (high
) and appearance of a fluorescent pyrazoline spot. -
Work-up: Pour the reaction mixture into 200 mL of ice-water . A precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from Ethanol .[1][3]
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Application: High-throughput screening; library generation.
-
Preparation: Mix 2 mmol Chalcone and 3 mmol Hydrazine in a microwave vial.
-
Solvent: Add 2 mL of Glacial Acetic Acid (or Ethanol with catalytic HCl).
-
Irradiation: Place in a microwave synthesizer (e.g., Biotage or CEM).
-
Power: 180–300 W
-
Temperature: 80–100°C
-
Time:3–5 minutes
-
-
Work-up: Pour into crushed ice, filter, and dry.
Comparative Data: Conventional vs. Microwave
The following table summarizes the efficiency gains using microwave irradiation, based on aggregated literature data.
| Parameter | Conventional Reflux | Microwave Assisted (MW) | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 3 – 10 Minutes | ~100x Faster |
| Yield (%) | 60 – 75% | 85 – 94% | +20% Yield |
| Solvent Usage | High (20-50 mL) | Low/Solvent-free | Green Profile |
| Purity (Crude) | Moderate (Requires Recryst.) | High (Often pure) | Process Efficiency |
Structural Characterization & Regioselectivity
Confirming the structure of the pyrazoline ring—specifically distinguishing it from the open-chain hydrazone—is critical.
Regioselectivity with Substituted Hydrazines
When using Phenylhydrazine (
-
The terminal
is more nucleophilic than the internal . -
Result: The terminal nitrogen attacks the carbonyl (C-1) first. The internal nitrogen attacks the
-carbon (C-3). -
Product: 1,3,5-Trisubstituted Pyrazoline . The phenyl group from the hydrazine ends up at the N-1 position .
Key Spectroscopic Signatures
-
FT-IR:
-
C=N Stretch: 1590–1620 cm⁻¹ (Characteristic of the pyrazoline ring).
-
Absence of C=O: The strong carbonyl peak of the starting chalcone (~1660 cm⁻¹) must be absent.
-
-
1H-NMR (The "ABX" System):
-
The three protons on the pyrazoline ring (two at C-4, one at C-5) form a rigid ABX spin system .
-
(C-4): dd, ~3.0 ppm (geminal coupling with
, vicinal with ). - (C-4): dd, ~3.8 ppm.
- (C-5): dd, ~5.0–6.0 ppm (deshielded by adjacent aryl group and nitrogen).
-
Note: Observation of these three distinct doublets of doublets confirms cyclization.
-
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Product | Incomplete cyclization (Hydrazone remains). | Increase reflux time or add more acid catalyst. Ensure anhydrous conditions if using absolute ethanol. |
| No Precipitate on Cooling | Product is soluble in acidic water. | Neutralize the ice-water mixture with Sodium Bicarbonate ( |
| Side Products (Azines) | Excess hydrazine attacking two chalcones. | Ensure Hydrazine is in excess (1.5 – 2.0 eq) relative to Chalcone to prevent dimerization. |
| Regioisomer Mix | Steric hindrance on hydrazine. | Use steric bulk to direct regioselectivity; however, standard phenylhydrazine heavily favors the 1,3,5-isomer. |
References
-
BenchChem Technical Support. (2025).[1][4] Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from
-
Pawar, K. P., et al. (2023). "Green synthesis of pyrazolines as an anti-inflammatory, antimicrobial and antioxidant agents."[5] Journal of Chemical and Pharmaceutical Research. Retrieved from
-
RSC Publishing. (2024). "Green microwave synthesis of pyrazole chalcone molecular hybrids." Royal Society of Chemistry Advances. Retrieved from
-
National Institutes of Health (NIH). (2024). "Biological activities of pyrazoline derivatives--a recent development." PubMed Central. Retrieved from
-
Filali, I. (2025).[6] "Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review." Journal of Heterocyclic Chemistry. Retrieved from
Sources
stereochemistry of 3,5-diphenyl-4,5-dihydro-1H-pyrazole
An In-Depth Technical Guide to the Stereochemistry of 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Executive Summary
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of compounds with significant pharmacological activities.[1][2] The biological function of these molecules is inextricably linked to their three-dimensional structure. Consequently, a profound understanding of their stereochemistry is not merely an academic exercise but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the stereochemical intricacies of the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core. We will dissect its synthesis, conformational preferences, and the definitive analytical techniques used for stereochemical elucidation, offering field-proven insights and detailed protocols for the modern researcher.
The Strategic Importance of Pyrazoline Stereochemistry
Pyrazoline derivatives are recognized for a vast spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The molecule 3,5-diphenyl-4,5-dihydro-1H-pyrazole possesses a single stereocenter at the C5 position, meaning it exists as a pair of enantiomers. The spatial arrangement of the phenyl group at this chiral center can drastically alter the molecule's interaction with biological targets, such as enzymes and receptors. Therefore, controlling and confirming the stereochemistry is paramount for developing potent and selective therapeutic agents and understanding their structure-activity relationships (SAR).
Synthesis and Stereochemical Control: Establishing the Core
The most prevalent and efficient method for synthesizing 4,5-dihydro-1H-pyrazoles is the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[2][4] This reaction directly establishes the C5 stereocenter.
Causality of Stereocenter Formation: The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The initial nucleophilic attack on the planar chalcone system creates the C5 chiral center. In the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the reaction produces a racemic mixture of (R)- and (S)-enantiomers in equal measure.
Caption: Reaction mechanism for pyrazoline synthesis.
Experimental Protocol: Synthesis of Racemic 3,5-diphenyl-4,5-dihydro-1H-pyrazole
This protocol describes a standard procedure adapted from methodologies found in the literature.[2][4] It is a self-validating system where the successful synthesis of the target compound is confirmed by melting point and spectroscopic analysis before proceeding to chiral separation.
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 eq)
-
Hydrazine Hydrate (1.5 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve chalcone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature and then pour it into ice-cold water.
-
Precipitation & Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 3,5-diphenyl-4,5-dihydro-1H-pyrazole as a crystalline solid.
-
Validation: Dry the product and determine its melting point. Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The characteristic signals in ¹H NMR are crucial for initial validation.[4]
Conformational Analysis: The Pyrazoline Ring Puckering
Single-crystal X-ray diffraction studies on various 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have definitively shown that the five-membered dihydropyrazole ring is not planar.[1][3][5] It typically adopts a puckered envelope conformation , where one atom is displaced from the plane formed by the other four.
Expert Insight: In most observed structures, the stereogenic C5 carbon atom acts as the "flap" of the envelope.[1][3] This conformation minimizes torsional strain within the ring. The substituents on the ring (the two phenyl groups) will adopt pseudo-axial or pseudo-equatorial positions to minimize steric hindrance. The phenyl group at C5 is often found in a pseudo-equatorial orientation, which is energetically more favorable.
Caption: Envelope conformation of the pyrazoline ring.
Quantitative Structural Data
The precise geometry, including the orientation of the phenyl rings relative to the central pyrazoline ring, can be described by dihedral angles obtained from X-ray crystallography.
| Compound Derivative | Pyrazoline Ring Conformation | Dihedral Angle (C5-Phenyl to Pyrazole Plane) | Reference |
| 3,5-Bis(4-bromophenyl)-1-phenyl | Flattened Envelope (C5 flap) | 79.53 (13)° | [3] |
| 3,5-Bis(4-methylphenyl)-1-phenyl | Envelope (C atom displaced) | 81.02 (7)° (approx.) | [5] |
| 3-Methyl-1,5-diphenyl | Shallow Envelope (C5 flap) | 82.22 (16)° | [1] |
| 3,5-Bis(4-fluorophenyl)-1-phenyl | Envelope | 77.7 (6)° (approx.) | [2] |
Note: Dihedral angles are approximated for comparison where the exact plane definition varies between publications.
The data consistently shows that the phenyl ring at the C5 position is nearly orthogonal to the plane of the pyrazoline ring, a key structural feature influencing molecular packing and receptor binding.[3]
Analytical Workflow for Stereochemical Elucidation
Determining the requires a multi-technique approach. The following workflow represents a robust, self-validating pathway from the initial racemic product to the fully characterized enantiomers.
Caption: A comprehensive workflow for stereochemical analysis.
¹H NMR Spectroscopy: The Diagnostic Signature
Proton NMR is the first line of analysis. The protons on the pyrazoline ring—the two diastereotopic protons at C4 (HA and HB) and the single proton at C5 (HX)—create a characteristic ABX spin system .[6]
-
HX (C5-H): Appears as a doublet of doublets, split by both HA and HB.
-
HA and HB (C4-H₂): Each appears as a doublet of doublets, split by each other (geminal coupling) and by HX (vicinal coupling).
The chemical shifts are typically observed in the ranges of δ 5.4-6.2 ppm for HX and δ 3.2-3.9 ppm for HA/HB.[4] The coupling constants (J-values) between these protons (JAX, JBX, and JAB) can provide conformational information, as their magnitude is related to the dihedral angle via the Karplus relationship.[7] While powerful, deriving precise conformations from J-values alone can be complex and is often superseded by X-ray crystallography for definitive structural assignment.
Chiral HPLC: Separating the Enantiomers
To study the biological activity of individual enantiomers, they must first be separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[8]
Expert Insight: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating pyrazoline enantiomers. The choice of mobile phase (typically a normal phase like hexane/isopropanol) is critical for achieving baseline separation. The elution order of the enantiomers is specific to the CSP and mobile phase used.
This protocol is based on the successful separation of C(5)-chiral pyrazoline derivatives.[8]
-
System Preparation: Use an HPLC system equipped with a semipreparative polysaccharide-based chiral column (e.g., Chiralpak AD). Equilibrate the column with the mobile phase (e.g., n-hexane/2-propanol, 80:20 v/v) at a stable flow rate.
-
Sample Preparation: Prepare a concentrated solution of the racemic pyrazoline in the mobile phase.
-
Method Development (Analytical Scale): First, optimize the separation on an analytical scale column to determine retention times and resolution.
-
Injection & Fraction Collection: Inject the sample onto the semipreparative column. Collect the eluent corresponding to each resolved peak into separate vessels.
-
Purity Analysis: Analyze the collected fractions on the analytical scale to confirm their enantiomeric purity (>99% ee is desirable).
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
Absolute Configuration Determination
Once separated, the absolute configuration (R or S) of each enantiomer must be determined.
-
Single-Crystal X-ray Diffraction: This is the gold standard. If a suitable single crystal of one of the enantiomers can be grown, anomalous dispersion methods (typically the Flack parameter) can be used to determine its absolute configuration unambiguously.[8]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right-handed circularly polarized light. Each enantiomer will give a mirror-image CD spectrum. While not an absolute method on its own, if the absolute configuration of a closely related analogue is known, the configuration of the new compound can be assigned by comparing their CD spectra.[8] It is also an excellent tool for confirming the identity of the enantiomers once the configuration has been assigned by X-ray methods.
Conclusion
The is defined by the C5 chiral center and the non-planar envelope conformation of the dihydropyrazole ring. A systematic and logical workflow, beginning with stereochemically-aware synthesis and progressing through rigorous spectroscopic validation, chiral separation, and absolute configuration assignment, is essential for any research program involving this privileged scaffold. Mastery of these principles and techniques empowers researchers to unlock the full therapeutic potential of pyrazoline-based compounds, paving the way for the development of more effective and safer medicines.
References
-
Tumbul, A., Büyükgüngör, O., & Kantar, C. (2010). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1279. [Link]
-
Samshuddin, S., Jasinski, J. P., Yathirajan, H. S., & Narayana, B. (2011). 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1019. [Link]
-
Asad, M., Hussain, A., Khan, M., et al. (2023). Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Journal of Taibah University for Science, 17(1). [Link]
-
ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-Diphenyl-1H-Pyrazoles. Retrieved from ResearchGate. [Link]
-
Mahesha, M., et al. (2013). 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(5), o602. [Link]
-
Al-Soud, Y. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(10), 1896. [Link]
-
Samshuddin, S., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Fun, H. K. (2010). 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1948. [Link]
-
Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1335-1337. [Link]
-
Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. [Link]
-
Fun, H. K., et al. (2010). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. [Link]
-
Hassner, A., & Michelson, M. J. (1962). N.m.r. Spectra and Stereoisomerism in Pyrazolines. The Journal of Organic Chemistry, 27(11), 3974-3977. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved from ResearchGate. [Link]
-
Kumar, V. V., & Lingaiah, N. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole. Journal of Chemistry Letters, 2(2), 73-79. [Link]
-
ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from ResearchGate. [Link]
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- 3. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Acid-Catalyzed Cyclization of Chalcones for the Synthesis of Pyrazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis of pyrazolines through the acid-catalyzed cyclization of chalcones. This protocol is designed to be a self-validating system, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles. Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, making their synthesis a cornerstone of medicinal chemistry and drug discovery.[1][2][3][4][5]
Introduction: The Significance of Pyrazolines in Medicinal Chemistry
Pyrazolines, dihydropyrazole derivatives, are a privileged scaffold in drug development, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, antioxidant, and antidepressant properties.[5][6] The versatility of the pyrazoline core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. One of the most efficient and widely adopted methods for constructing the pyrazoline ring is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives.[4] Acid catalysis plays a crucial role in this transformation, facilitating the key steps of the reaction mechanism.
This guide will focus on the acid-catalyzed pathway, providing a detailed mechanistic overview, step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and critical insights for successful execution.
Mechanistic Insights: The Role of Acid Catalysis
The acid-catalyzed cyclization of a chalcone with a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine) to form a 2-pyrazoline proceeds through a well-established reaction pathway. The acid catalyst, typically a protic acid like glacial acetic acid or sulfuric acid, serves to activate both reactants, thereby lowering the activation energy of the reaction.[5][7]
The proposed mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the chalcone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of the hydrazine derivative, acting as a nucleophile, attacks the activated carbonyl carbon of the chalcone. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer and Dehydration: A series of proton transfers occur, leading to the formation of a hydroxyl group which is a good leaving group. Subsequent dehydration (loss of a water molecule) yields a hydrazone intermediate.
-
Intramolecular Michael Addition (Cyclization): The second nitrogen atom of the hydrazone then undergoes an intramolecular conjugate (Michael) addition to the β-carbon of the α,β-unsaturated system. This is the key ring-closing step that forms the five-membered pyrazoline ring.
-
Tautomerization and Deprotonation: Finally, tautomerization and deprotonation of the resulting intermediate, regenerating the acid catalyst, leads to the formation of the stable 2-pyrazoline product.
The use of an acid catalyst is crucial as it facilitates both the initial nucleophilic attack on the carbonyl group and the subsequent cyclization step.[8]
Below is a visual representation of the proposed reaction mechanism:
Figure 1: Proposed mechanism for the acid-catalyzed synthesis of 2-pyrazolines from chalcones.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of pyrazolines from chalcones using both conventional heating and microwave-assisted methods. The preliminary synthesis of the chalcone precursor via a Claisen-Schmidt condensation is also included.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of an aryl aldehyde with an aryl ketone to yield the chalcone precursor.
Materials:
-
Substituted acetophenone (10 mmol)
-
Substituted benzaldehyde (10 mmol)
-
Ethanol (20-30 mL)
-
Aqueous Sodium Hydroxide (NaOH, 40%) or Potassium Hydroxide (KOH) pellets
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
1N Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20-30 mL) with stirring.[7]
-
To this solution, slowly add a catalytic amount of aqueous NaOH or a few KOH pellets and continue stirring at room temperature.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).[9][7]
-
Stir the reaction mixture for a period ranging from 30 minutes to several hours at room temperature, or until a precipitate forms.[7]
-
Once the reaction is complete, pour the mixture into ice-cold water.[7]
-
If a precipitate has not formed, neutralize the mixture with 1N HCl.[7]
-
Collect the solid product by filtration, wash it thoroughly with water to remove excess base, and then with a small amount of cold ethanol.[7]
-
Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.
Protocol 2: Acid-Catalyzed Synthesis of Pyrazolines
This protocol describes the cyclization of a chalcone with hydrazine hydrate or a substituted hydrazine to form the pyrazoline ring.
Materials:
-
Chalcone (5 mmol)
-
Hydrazine hydrate (80-100%) or Phenylhydrazine (5.5 mmol)
-
Glacial Acetic Acid (15-20 mL) or Ethanol (20 mL) with a catalytic amount of sulfuric acid.[5][10]
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (15-20 mL).[10]
-
Add hydrazine hydrate or phenylhydrazine (5.5 mmol) to the solution.[10]
-
Heat the reaction mixture to reflux (around 80-100°C) for 4-8 hours.[7][10]
-
Monitor the reaction progress using TLC.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice or ice-cold water.[7][10]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.[7]
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent like ethanol.[7]
Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, improved yields, and is considered a more environmentally friendly approach.[11][12][13]
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with a catalytic amount of acetic acid.[11][14]
-
Microwave reactor with sealed reaction vessels
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a microwave reaction vessel, combine the chalcone (1 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and the chosen solvent system (e.g., glacial acetic acid or ethanol with catalytic acetic acid).[11][14]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120°C) and power (e.g., 150-360 W) for a short duration (e.g., 2-10 minutes).[9][13] Optimal conditions should be determined for specific substrates.
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified pyrazoline.
The experimental workflow can be summarized in the following diagram:
Sources
- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
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- 9. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Actvity - ProQuest [proquest.com]
- 10. Bot Verification [rasayanjournal.co.in]
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- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
FT-IR analysis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Application Note: FT-IR Characterization and Quality Control of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
Executive Summary
This technical guide outlines the protocol for the vibrational spectroscopic analysis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole (also known as 3,5-diphenyl-2-pyrazoline). As a privileged scaffold in medicinal chemistry, this moiety serves as a precursor for MAO inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1]
This note moves beyond basic spectral listing to provide a self-validating analytical workflow . It focuses on distinguishing the target pyrazoline core from its synthetic precursors (chalcones) and fully aromatic byproducts (pyrazoles) using Fourier Transform Infrared (FT-IR) spectroscopy.
Scientific Context & Chemical Basis
The target molecule is a 2-pyrazoline , a five-membered nitrogenous heterocycle containing one endocyclic double bond (C=N). Unlike fully aromatic pyrazoles, the 4,5-dihydro-1H-pyrazole retains sp³ hybridized carbons at positions 4 and 5, introducing specific vibrational modes absent in the aromatic analogs.
Critical Structural Features for IR Analysis:
-
N1-H Bond: A secondary amine moiety capable of hydrogen bonding.
-
C3=N2 Bond: The imine-like double bond, highly sensitive to conjugation with the C3-phenyl ring.
-
C4/C5 Aliphatic Backbone: Contains methylene (-CH₂-) and methine (-CH-) groups, distinguishing it from the planar aromatic pyrazole.
-
Absence of Carbonyl: The synthesis typically involves the cyclization of a chalcone (α,β-unsaturated ketone). The complete disappearance of the carbonyl band is the primary metric for reaction completion.
Instrumentation & Materials
-
Spectrometer: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3, Thermo Nicolet iS50, or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity requirements.
-
Sampling Mode:
-
Preferred: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal (Ease of use, no moisture artifacts).
-
Alternative: KBr Pellet (Transmission mode) – Recommended only if analyzing weak overtone regions or if polymorph characterization is required.
-
Experimental Protocol
Step 1: Sample Preparation (Diamond ATR)
-
Pre-Clean: Ensure the ATR crystal is cleaned with isopropanol and shows a flat baseline (background scan).
-
Loading: Place approximately 2–5 mg of the solid 3,5-diphenyl-4,5-dihydro-1H-pyrazole directly onto the crystal center.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (typically ~80–100 N). Note: Inconsistent pressure leads to variable peak intensities.
Step 2: Data Acquisition Parameters
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for resolving aromatic overtones).
-
Accumulations (Scans): 32 scans (Routine) or 64 scans (High S/N).
-
Apodization: Strong/Beer-Norton (to minimize side-lobes on sharp aromatic peaks).
Data Analysis & Interpretation
The following table synthesizes field data and theoretical assignments for the target molecule.
Table 1: Diagnostic FT-IR Bands for 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Secondary Amine | N-H Stretch | 3300 – 3450 | Medium, Broad | Diagnostic for 1H-pyrazolines. Absence indicates N-substitution or oxidation to pyrazole. |
| Aromatic Ring | C-H Stretch (sp²) | 3030 – 3080 | Weak | Multiple bands typical of phenyl rings. |
| Pyrazoline Ring | C-H Stretch (sp³) | 2850 – 2980 | Weak/Medium | Aliphatic C4-H₂ and C5-H. Crucial differentiator from fully aromatic pyrazoles. |
| Imine | C=N Stretch | 1590 – 1620 | Strong | The "heartbeat" of the pyrazoline ring. Conjugated with phenyl.[2] |
| Aromatic Skeleton | C=C Ring Stretch | 1450 – 1580 | Strong | Often appears as a doublet or triplet (1575, 1516 cm⁻¹). |
| C-N Bond | C-N Stretch | 1100 – 1250 | Medium | Mixed mode vibrations involving the N1-C5 and N2-C3 bonds. |
| N-N Bond | N-N Stretch | ~1070 | Weak | Single bond character in pyrazolines (vs. double bond in azo compounds). |
| Aromatic OOP | C-H Bending (Out-of-Plane) | 690 – 760 | Strong | Diagnostic for mono-substituted benzene rings (5 adjacent H). |
Self-Validating Quality Control (QC) System
To ensure the integrity of the synthesized compound, use the "Disappearance/Appearance" logic:
-
The Chalcone Check (Precursor):
-
Look for a strong Carbonyl (C=O) peak at 1650–1670 cm⁻¹ .
-
Pass Criteria: This peak must be absent in the final pyrazoline spectrum. Its presence indicates unreacted starting material.
-
-
The Oxidation Check (Degradant):
-
Look for the loss of aliphatic C-H stretches (2850–2980 cm⁻¹) and the N-H stretch.
-
Pass Criteria: Aliphatic C-H bands must be present . If they disappear, the compound may have oxidized to the fully aromatic 3,5-diphenylpyrazole.
-
Visualized Workflows
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision-making process during spectral analysis.
Caption: Logic gate for validating 3,5-diphenyl-4,5-dihydro-1H-pyrazole synthesis via FT-IR.
Diagram 2: Chemical Structure & Vibrational Mapping
Mapping the specific atoms to their IR signals.
Caption: Correlation between pyrazoline structural motifs and specific FT-IR absorption bands.
References
-
Rani, M., et al. (2016). Vibrational Spectroscopic Studies, HOMO–LUMO and MEP Analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole. ResearchGate.
-
Abdulwahid, J., et al. (2025).[3] Synthesis, Identification, and Evaluation of Antibacterial Activity of Some New 4,5-Dihydro-1H-Pyrazoles. ResearchGate.
-
Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Chithambarathanu, T., et al. (2025).[4] Vibrational analysis of some pyrazole derivatives. ResearchGate.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Application Note: Antimicrobial Profiling of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives Targeting DNA Gyrase
Executive Summary
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole (pyrazoline) scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial efficacy against multidrug-resistant (MDR) pathogens. Unlike traditional antibiotics that often target cell wall synthesis, recent structure-activity relationship (SAR) studies indicate that these derivatives primarily act by inhibiting bacterial DNA gyrase (Topoisomerase II) , specifically interacting with the ATP-binding site of Subunit B.
This guide provides a validated technical workflow for the synthesis, characterization, and antimicrobial evaluation of these derivatives. It moves beyond standard protocols by integrating molecular docking validation (PDB: 1KZN) with wet-lab MIC determination, ensuring a robust "design-make-test-analyze" cycle.
Mechanism of Action (MOA)
The antimicrobial potency of 3,5-diphenyl-2-pyrazoline derivatives stems from their ability to arrest bacterial DNA replication. The pyrazoline core acts as a bioisostere, fitting into the ATP-binding pocket of DNA gyrase B (GyrB).
Key Mechanistic Interactions:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazoline ring and side-chain hydrazones form critical H-bonds with Asp73 and Gly77 residues in the active site.
-
Hydrophobic Stacking: The 3,5-diphenyl rings engage in
stacking and arene-cation interactions with Asn46 , stabilizing the inhibitor-enzyme complex. -
Result: Inhibition of ATP hydrolysis prevents the introduction of negative supercoils into DNA, leading to replication fork arrest and bacterial cell death.
Visualization: Signaling & Inhibition Pathway
Figure 1: Mechanism of Action showing the cascade from ligand binding at the DNA Gyrase ATP pocket to bacterial cell death.
Experimental Workflow
This workflow integrates chemical synthesis with biological validation. The "Self-Validating" aspect ensures that impure compounds do not proceed to biological testing, preventing false positives.
Figure 2: Integrated workflow from synthesis to SAR analysis. Note the critical QC gate before biological testing.
Detailed Protocols
Protocol A: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazoles (The Chalcone Route)
Causality: We utilize the Claisen-Schmidt condensation followed by heterocyclization because it allows for modular substitution on the phenyl rings—essential for SAR studies.
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
Phenylhydrazine (20 mmol)
-
Sodium Hydroxide (40%)
-
Ethanol (Absolute)
-
Glacial Acetic Acid[1]
Step-by-Step Methodology:
-
Chalcone Formation (Intermediate):
-
Dissolve acetophenone and benzaldehyde in 20 mL ethanol.
-
Add 10 mL of 40% NaOH dropwise at 0-5°C (Ice bath). Why: Low temperature prevents polymerization of the aldehyde.
-
Stir for 4-6 hours at room temperature. The mixture will thicken and precipitate the chalcone.
-
Neutralize with dilute HCl, filter, and recrystallize from ethanol.
-
-
Pyrazoline Cyclization:
-
Dissolve the purified chalcone (0.01 mol) in 20 mL glacial acetic acid.
-
Add phenylhydrazine (0.02 mol).
-
Reflux for 6-8 hours. Why: Acetic acid acts as both solvent and catalyst for the cyclization.
-
Pour the hot reaction mixture into crushed ice with constant stirring.
-
Filter the resulting precipitate.
-
-
Purification (Critical):
-
Recrystallize from ethanol/DMF mixtures.
-
Validation: Confirm structure via IR (C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (characteristic ABX pattern of pyrazoline protons at
3.0-5.0 ppm).
-
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines. Causality: Broth microdilution is preferred over disc diffusion for these derivatives due to the poor water solubility of pyrazolines, which limits diffusion in agar.
Materials:
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Mueller-Hinton Broth (MHB).
-
Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride).
Procedure:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in MHB. -
Compound Prep: Dissolve derivative in DMSO (Stock: 10 mg/mL). Note: Final DMSO concentration in the well must be <1% to avoid toxicity to bacteria.
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 500
g/mL to 0.9 g/mL). -
Incubation: Add 10
L of inoculum to each well. Incubate at 37°C for 24 hours. -
Readout: Add 20
L Resazurin.-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic activity).
-
-
Control: Ciprofloxacin (Positive) and DMSO-only (Negative).
Data Analysis & SAR Insights
The following table summarizes the impact of substituents on the phenyl rings based on aggregated data from recent studies.
Table 1: Structure-Activity Relationship (SAR) of 3,5-Diphenyl-pyrazoline Derivatives
| Substituent (R) | Position | Effect on MIC (S. aureus) | Mechanistic Insight |
| -H | Unsubstituted | Moderate (>64 | Baseline lipophilicity; weak binding. |
| -Cl | Para (4-Cl) | High Potency (4-8 | Halogen bonding enhances fit in hydrophobic pocket [1, 5]. |
| -NO | Para (4-NO | High Potency (2-4 | Strong electron-withdrawing group increases acidity/binding affinity [5]. |
| -F | Ortho (2-F) | Highest Potency (<1 | Metabolic stability + specific interaction with GyrB residues [2]. |
| -OCH | Para | Low Potency (>128 | Electron-donating groups often reduce efficacy in this scaffold. |
Senior Scientist Note: The presence of an electron-withdrawing group (EWG) at the para position of the phenyl ring attached to C-5 or N-1 is the strongest predictor of high antimicrobial activity.
References
-
Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B. Frontiers in Health Informatics.[2][3] (2025).[2][4][5][6][7] Link
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC - NIH. (2020).[6] Link
-
Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. MDPI. (2023).[6] Link
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. (2022).[6] Link
-
Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. ResearchGate. (2016).[5][8] Link
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (2015).[9] Link
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. ajpp.in [ajpp.in]
Application Notes and Protocols for the Anticancer Evaluation of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Analogues
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of 3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues. This document outlines a strategic workflow, from initial cytotoxicity screening to detailed mechanistic studies, ensuring a thorough and scientifically rigorous assessment. The protocols provided are designed to be self-validating and are grounded in established methodologies.
Introduction: The Promise of Pyrazole Analogues in Oncology
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core and its analogues have garnered significant interest due to their demonstrated broad-spectrum pharmacological activities, including potent anticancer effects.[3][4] These compounds have been reported to exert their anticancer action through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival.[5][6][7][8] This guide provides a robust framework for the preclinical evaluation of novel analogues within this chemical class.
Strategic Workflow for Anticancer Evaluation
A systematic and tiered approach is crucial for the efficient and effective evaluation of novel chemical entities. The following workflow is recommended to progress from broad-based screening to in-depth mechanistic elucidation.
Figure 1: A tiered workflow for the anticancer evaluation of pyrazole analogues.
Phase 1: Primary Cytotoxicity Screening
The initial step involves assessing the general cytotoxic effects of the synthesized 3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues against a panel of human cancer cell lines. This broad screening helps identify active compounds and potential cancer types that are sensitive to this chemical class.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]
Rationale: This assay is a rapid, sensitive, and widely accepted method for initial cytotoxicity screening. It provides a quantitative measure of cell viability and allows for the determination of the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), PC-3 (prostate))[9]
-
Normal cell line (e.g., MCF-10A, AGO1522) for selectivity assessment[5][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogues in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[5] Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[2][6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Phase 2: Lead Compound Identification and Selectivity
Compounds that exhibit significant cytotoxicity in the primary screening are further evaluated to determine their potency and selectivity.
Data Presentation: IC50 Values of Representative Pyrazole Analogues
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 3f | MDA-MB-468 (24h) | 14.97 | Paclitaxel | 49.90 | [5][10] |
| Compound 3f | MDA-MB-468 (48h) | 6.45 | Paclitaxel | 25.19 | [5][10] |
| Compound 7a | HepG2 | 6.1 | Doxorubicin | 24.7 | [11] |
| Compound 7b | HepG2 | 7.9 | Doxorubicin | 24.7 | [11] |
| Compound 3i | PC-3 | 1.24 | Doxorubicin/Sorafenib | - | [6] |
| Compound 11 | U251 | 11.9 | Cisplatin | - | [12] |
| Compound b17 | HepG-2 (48h) | 3.57 | Cisplatin | 8.45 | [13] |
Rationale for Selection: A potent anticancer agent should ideally exhibit high toxicity towards cancer cells while sparing normal cells. The selectivity index (SI) is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity.
Phase 3: Unraveling the Mechanism of Action
Once lead compounds with favorable potency and selectivity are identified, the focus shifts to understanding their mechanism of action.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle.[5] Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell division.
Rationale: Flow cytometry with propidium iodide (PI) staining is a standard method to quantify the DNA content of cells and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Selected cancer cell line
-
Lead pyrazole analogue(s)
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution with RNase
-
Phosphate Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead pyrazole analogue at its IC50 concentration for 24 or 48 hours.[14]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase. Incubate for 30 minutes in the dark at room temperature.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A common strategy for cancer therapy is to induce apoptosis in tumor cells.[5]
Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[11]
Materials:
-
Selected cancer cell line
-
Lead pyrazole analogue(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the lead pyrazole analogue at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 2: A potential signaling pathway for pyrazole-induced apoptosis.[5][7][8][10]
Further Mechanistic Studies
Based on the results from the cell cycle and apoptosis assays, further investigations can be conducted to pinpoint the specific molecular targets and pathways involved. These may include:
-
Reactive Oxygen Species (ROS) Measurement: Some pyrazole derivatives have been shown to induce apoptosis through the generation of ROS.[5][10]
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3, can confirm the involvement of the caspase cascade in apoptosis.[5][10]
-
Western Blot Analysis: To investigate the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins).[7][8]
-
Kinase Inhibition Assays: Certain pyrazole analogues have been found to inhibit specific kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[6]
-
DNA Fragmentation Analysis: To visualize the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.[7][15]
Conclusion
The systematic evaluation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole analogues, as outlined in these application notes, provides a comprehensive framework for identifying and characterizing novel anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can gain a thorough understanding of the therapeutic potential of this promising class of compounds. The provided protocols offer a solid foundation for conducting these investigations with scientific rigor and integrity.
References
-
Al-Warhi, T., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Biology, 10(7), 649. [Link]
-
Chaudhary, P., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
-
Turan-Zitouni, G., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 21(11), 1446. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21484-21500. [Link]
-
Al-Warhi, T., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(30), 21145-21160. [Link]
-
de Oliveira, R., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(5), 529-538. [Link]
-
de Oliveira, C. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661384. [Link]
-
de Oliveira, R., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. ResearchGate. [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]
-
Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(12), 14337-14350. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Turan-Zitouni, G., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1446. [Link]
-
Abdel-Wahab, B. F., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(49), 31899-31911. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12054-12066. [Link]
-
de Oliveira, R., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology. [Link]
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- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 3,5-Diphenyl-4,5-dihydro-1H-pyrazole as a Corrosion Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and evaluation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole as a corrosion inhibitor, particularly for mild steel in acidic environments. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot their experiments effectively.
Introduction: The Role of Pyrazole Derivatives in Corrosion Mitigation
Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. For industries where metal assets are exposed to aggressive media, such as acidic solutions used in oil and gas or industrial cleaning, mitigating corrosion is a critical economic and safety concern.[1]
Organic corrosion inhibitors are a primary defense against corrosion. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] Pyrazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their molecular structure.[3][4] These features facilitate strong adsorption onto metal surfaces. 3,5-diphenyl-4,5-dihydro-1H-pyrazole, in particular, offers a compelling molecular framework for effective corrosion inhibition.
The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the phenyl rings allow for effective interaction with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film.[5] This guide will detail the necessary protocols to synthesize this compound and rigorously evaluate its performance as a corrosion inhibitor.
Part 1: Synthesis and Characterization of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
The synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole is typically achieved through the cyclocondensation reaction of a chalcone with hydrazine hydrate.[6][7] This method is efficient and generally results in good yields.
Protocol 1: Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring plate with heating
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of 1,3-diphenyl-2-propen-1-one in a suitable solvent like ethanol or acetic acid.[8][9]
-
Addition of Hydrazine Hydrate: To the stirred solution, add a slight molar excess of hydrazine hydrate dropwise. The reaction is often exothermic, so controlled addition is recommended.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the synthesized 3,5-diphenyl-4,5-dihydro-1H-pyrazole using analytical techniques such as:
Part 2: Evaluation of Corrosion Inhibition Performance
To assess the efficacy of the synthesized pyrazole derivative as a corrosion inhibitor, a series of electrochemical and gravimetric tests are performed. Mild steel coupons are commonly used as the substrate, and acidic solutions (e.g., 1 M HCl) serve as the corrosive medium.[12][13]
Protocol 2: Preparation of Mild Steel Coupons and Test Solutions
Materials:
-
Mild steel coupons of known dimensions
-
Abrasive papers of various grits (e.g., 200, 400, 600, 800, 1200)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl)
-
Synthesized 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons using progressively finer grades of abrasive paper to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons by sonicating them in acetone, followed by rinsing with deionized water and drying in a stream of warm air.
-
Storage: Store the cleaned coupons in a desiccator to prevent atmospheric corrosion prior to use.
-
Test Solution Preparation: Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water. Prepare a series of test solutions by dissolving varying concentrations of the synthesized 3,5-diphenyl-4,5-dihydro-1H-pyrazole (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl solution. A blank solution (1 M HCl without inhibitor) should also be prepared for comparison.
Experimental Workflow for Corrosion Inhibition Evaluation
Caption: Workflow for evaluating the corrosion inhibition performance.
Protocol 3: Weight Loss Measurements
The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[14][15][16]
Procedure:
-
Initial Weighing: Accurately weigh the prepared mild steel coupons using an analytical balance.
-
Immersion: Immerse the weighed coupons in the prepared test solutions (blank and inhibitor-containing) for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.[17]
-
Final Weighing: After the immersion period, remove the coupons from the solutions, carefully clean them to remove corrosion products (typically by gentle brushing), rinse with deionized water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the following formula[18]: CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = immersion time in hours
-
D = density of mild steel in g/cm³
-
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula[13]: IE% = [(W₀ - Wᵢ) / W₀] × 100 Where:
-
W₀ = weight loss in the blank solution
-
Wᵢ = weight loss in the inhibitor-containing solution
-
-
Protocol 4: Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide valuable insights into the corrosion inhibition mechanism.[19][20] These tests are performed using a three-electrode setup in an electrochemical cell, with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[21]
Potentiodynamic Polarization (PDP): PDP measurements help to determine the kinetic parameters of the corrosion process and to classify the inhibitor as anodic, cathodic, or mixed-type.[22]
Procedure:
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[23] The inhibition efficiency can be calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ = corrosion current density in the blank solution
-
icorrᵢ = corrosion current density in the inhibitor-containing solution
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal-solution interface.[24][25][26]
Procedure:
-
Stabilization: As with PDP, allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. The Nyquist plot for an effective inhibitor will show a larger semicircle, indicating a higher charge transfer resistance (Rct). The inhibition efficiency can be calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = charge transfer resistance in the blank solution
-
Rctᵢ = charge transfer resistance in the inhibitor-containing solution
-
Data Presentation: Comparative Inhibition Efficiencies
| Inhibitor Concentration (ppm) | Weight Loss IE% | PDP IE% | EIS IE% |
| 50 | 75.2 | 78.5 | 76.8 |
| 100 | 85.6 | 88.1 | 86.4 |
| 200 | 92.3 | 93.5 | 92.9 |
| 500 | 95.8 | 96.2 | 95.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Part 3: Understanding the Inhibition Mechanism
Adsorption Isotherm
The adsorption of the inhibitor on the metal surface can be described by various adsorption isotherms, such as Langmuir, Frumkin, and Temkin.[27][28][29] Determining the best-fit isotherm provides insights into the nature of the interaction between the inhibitor molecules and the metal surface.[30] The Langmuir adsorption isotherm is often a good starting point and assumes monolayer adsorption on a homogeneous surface.[31]
Caption: Simplified schematic of the corrosion inhibition mechanism.
Protocol 5: Surface Analysis
Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor and for understanding its chemical composition.[1]
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology.
Procedure:
-
Sample Preparation: After the immersion test, gently rinse the mild steel coupons with deionized water and dry them. It is crucial to handle the samples carefully to preserve the inhibitor film.[32]
-
Imaging: Mount the coupons on SEM stubs and obtain images of the surface at various magnifications. Compare the surface of the coupon exposed to the blank solution (which should show significant corrosion damage) with the surfaces of coupons exposed to inhibitor-containing solutions (which should appear much smoother).
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[33]
Procedure:
-
Sample Preparation: Similar to SEM, prepare the samples after the immersion test. To minimize post-immersion oxidation, it is recommended to handle and transfer the samples in an inert atmosphere (e.g., a glove box).[34][35]
-
Analysis: Analyze the surface of the coupons using an XPS instrument. Look for the presence of nitrogen and carbon signals from the pyrazole inhibitor on the surface of the protected coupon. The analysis of high-resolution spectra of Fe, O, N, and C can provide insights into the chemical interactions between the inhibitor and the metal surface.[36]
Conclusion
3,5-diphenyl-4,5-dihydro-1H-pyrazole demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. Its effectiveness stems from the ability of its molecular structure to facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive species. By following the detailed protocols outlined in these application notes, researchers can reliably synthesize this compound and rigorously evaluate its inhibition performance using a combination of gravimetric and electrochemical techniques, further elucidating the inhibition mechanism through surface analysis. The insights gained from these studies can contribute to the development of more effective and environmentally friendly corrosion inhibitors for various industrial applications.
References
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Synthesis, structure elucidation, SC-XRD/DFT, molecular modelling simulations and DNA binding studies of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. Taylor & Francis. Available at: [Link]
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Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. Available at: [Link]
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Weight Loss Method: Significance and symbolism. Available at: [Link]
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Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. De Gruyter. Available at: [Link]
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Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach. Taylor & Francis. Available at: [Link]
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Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. Available at: [Link]
-
Corrosion mitigation performance of pyrazole derivative on mild steel in acidic media: Electrochemical and theoretical approach. ResearchGate. Available at: [Link]
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Corrosion Inhibition of Mild Steel by newly Synthesized Pyrazole Carboxamide Derivatives in HCl Acid Medium: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
-
Weight Loss Analysis. Corrosionpedia. Available at: [Link]
-
Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. American Chemical Society. Available at: [Link]
-
Corrosion Measurement by Weight Loss. Scribd. Available at: [Link]
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Corrosion mitigation of mild steel in acid media using a potential hydrazide derivative; experimental and theoretical investigation. Taylor & Francis. Available at: [Link]
-
Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. Available at: [Link]
-
Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. NACE International. Available at: [Link]
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. Available at: [Link]
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Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR.org. Available at: [Link]
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Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. Journal of Medicinal Chemistry. Available at: [Link]
-
Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. NACE International. Available at: [Link]
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WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. Available at: [Link]
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Exact calculation of corrosion rates by the weight-loss method. Experimental Results. Available at: [Link]
-
Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. ResearchGate. Available at: [Link]
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?. ResearchGate. Available at: [Link]
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. NIH. Available at: [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). Available at: [Link]
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Evaluation of polarization characteristics and inhibition effectiveness.... ResearchGate. Available at: [Link]
-
Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. ResearchGate. Available at: [Link]
-
Corrosion testing: what is potentiodynamic polarization?. Available at: [Link]
-
IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Available at: [Link]
-
Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. Available at: [Link]
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. PMC. Available at: [Link]
-
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. PMC. Available at: [Link]
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X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Available at: [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. Available at: [Link]
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Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]
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Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. AZoM. Available at: [Link]
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Guardians Against Corrosion: Exploring Diphenylpyrazoles Through Experimental and DFT Analysis. Prog. Color Colorants. Coat. Available at: [Link]
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dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D) as a Corrosion Inhibi. Portugaliae Electrochimica Acta. Available at: [Link]
-
Inhibition of acidic corrosion of mild steel by 3,5-diphenyl-4H-1,2,4-triazole. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Catalyst Effects on Pyrazoline Synthesis Efficiency
Welcome to the comprehensive technical guide for researchers, scientists, and professionals engaged in drug development, focusing on the synthesis of pyrazoline derivatives. This support center is designed to provide in-depth insights, troubleshooting guidance, and optimized protocols to enhance the efficiency and success of your pyrazoline synthesis experiments. We will delve into the critical role of catalysts, reaction conditions, and modern synthetic methodologies.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during pyrazoline synthesis, offering causative explanations and actionable solutions.
Issue 1: Low to No Product Yield
Symptoms: Thin Layer Chromatography (TLC) analysis shows significant amounts of starting material (chalcone) remaining, with faint or no new spots corresponding to the pyrazoline product.
Potential Causes & Solutions:
-
Inefficient Catalyst Activation: The chosen catalyst may be inappropriate for the specific substrates or reaction conditions. For instance, conventional methods using basic catalysts like NaOH or acid catalysts like glacial acetic acid can sometimes result in low yields (<70%).[1]
-
Solution 1 (Catalyst Screening): Experiment with a range of catalysts. For the common cyclization of α,β-unsaturated ketones (chalcones) with hydrazines, both acid and base catalysis are employed.[2][3] Glacial acetic acid often serves as both a catalyst and solvent.[2][4] Green catalysts, such as lemon peel powder, nano-eggshell/Ti(IV), and recyclable heterogeneous metallic catalysts like nickel-based catalysts, have shown high efficiency.[5]
-
Solution 2 (Alternative Energy Sources): Employ microwave irradiation or ultrasound-assisted synthesis. These techniques can significantly reduce reaction times from hours to minutes and improve yields.[4][6][7] For example, a reaction that yields 70% product after 3-4 hours of conventional heating might yield 80% in just 30 minutes under sonication.[8][9]
-
-
Poor Reactant Solubility: The chalcone or hydrazine derivative may have limited solubility in the chosen solvent, hindering the reaction.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or lead to side product formation at higher temperatures.
Issue 2: Formation of Multiple Products/Side Reactions
Symptoms: TLC analysis reveals multiple new spots in addition to the desired product spot, making purification difficult.
Potential Causes & Solutions:
-
Side Reactions of Hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures or in the presence of strong acids or bases.
-
Solution 1 (Use of Hydrazine Salts): Employing aryl hydrazine as a hydrochloride salt can minimize side reactions and improve the outcome of the cyclization reaction.[1]
-
Solution 2 (Milder Conditions): Utilize "green chemistry" approaches that often employ milder reaction conditions, such as solvent-free grinding techniques or reactions in aqueous media, which can reduce the formation of by-products.[1][2]
-
-
Oxidation of Pyrazoline to Pyrazole: The desired pyrazoline product can be oxidized to the corresponding pyrazole, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If the pyrazole is the desired product, in-situ oxidation can be performed using reagents like bromine or by heating in DMSO under an oxygen atmosphere.[13]
-
Issue 3: Difficulty in Product Isolation and Purification
Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from impurities.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials: Significant amounts of unreacted chalcone or hydrazine can co-elute with the product during chromatography.
-
Solution: Optimize the reaction to drive it to completion. Consider increasing the reaction time or using a more efficient catalytic system. Post-reaction, a simple work-up procedure, such as pouring the reaction mixture into ice-cold water to precipitate the product, can be effective.[14]
-
-
Formation of Tars or Polymeric Materials: Harsh reaction conditions can lead to the formation of intractable materials.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-pyrazolines?
A1: The most prevalent method is the cyclization reaction between an α,β-unsaturated ketone (chalcone) and a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine.[2][3] This reaction is typically catalyzed by an acid (e.g., glacial acetic acid) or a base.[2]
Q2: What are the advantages of using microwave-assisted or ultrasound-assisted synthesis for pyrazolines?
A2: Both microwave-assisted organic synthesis (MAOS) and ultrasound-assisted organic synthesis (UAOS) are considered green chemistry approaches and offer several benefits over conventional heating methods.[2][7] These include significantly shorter reaction times (often reduced from hours to minutes), higher product yields, and cleaner reactions with fewer by-products.[2][8][9]
Q3: Can I perform pyrazoline synthesis without a solvent?
A3: Yes, solvent-free methods have been developed and are an environmentally friendly option.[2] These techniques often involve grinding the solid reactants together, sometimes in the presence of a catalyst, to initiate the reaction.[1][2]
Q4: What is the role of glacial acetic acid in the synthesis?
A4: Glacial acetic acid can function as both a solvent and a catalyst in pyrazoline synthesis.[2][4] It facilitates the initial condensation and the subsequent intramolecular cyclization to form the pyrazoline ring.[2][16]
Q5: Are there any "green" catalysts that are effective for pyrazoline synthesis?
A5: Absolutely. A variety of green catalysts have been successfully employed. These include natural, waste-derived catalysts like lemon peel powder, heterogeneous metallic catalysts such as nickel-based systems, and modified biocatalysts like nano-eggshell/Ti(IV).[5] Other examples include Amberlyst-15 and tungstate sulfuric acid.[3][17]
III. Comparative Analysis of Catalytic Systems
The choice of catalyst has a profound impact on the efficiency of pyrazoline synthesis. The following table summarizes the performance of various catalytic systems.
| Catalyst System | Reactants | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional Methods | ||||||
| Glacial Acetic Acid | Chalcone, Hydrazine derivative | Glacial Acetic Acid | Reflux | 3-4 hours | <70% | [1][9] |
| Sodium Hydroxide | Acetylthiophene, Benzaldehyde | Ethanol | Room Temp. | 10 mins (for chalcone) | - | [18] |
| Green Catalysts | ||||||
| Lemon Peel Powder | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Ethanol | Reflux | 15-45 min | 85-95% | [5] |
| Nickel-Based Catalyst | Acetophenone, Hydrazine, Benzaldehyde | Ethanol | Room Temp. | 3 h | - | [5] |
| Nano-eggshell/Ti(IV) | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Solvent-free | Room Temp. | 10-25 min | - | [5] |
| Amberlyst-15 | s-Triazine chalcone, Phenyl hydrazine | Ethanol | 30-35°C (Ultrasound) | 30-35 min | 89-93% | [17] |
| Microwave-Assisted | ||||||
| Glacial Acetic Acid | Chalcone, Hydrazine derivative | - | - | Minutes | High | [4][19] |
| Piperidine | Pyrazolone, Aldehyde, Malononitrile | Dry Ethanol | - | 2-8 min | - | [20] |
| Ultrasound-Assisted | ||||||
| Glacial Acetic Acid | Chalcone, Phenylhydrazine | - | 25-45°C | 30 min | 80% | [8][9] |
| Sodium Hydroxide | Tetrazole linked carbonyl, Aldehyde | Ethanol | Room Temp. | - | 76-90% (for chalcone) | [6] |
IV. Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Pyrazoline Synthesis
This protocol describes a general method for the synthesis of pyrazoline derivatives from chalcones and hydrazine derivatives using microwave irradiation, with glacial acetic acid as a catalyst.[4][19]
Materials:
-
Substituted chalcone (1 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) (1.2 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted chalcone (1 mmol) and the hydrazine derivative (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 300 W) and temperature (e.g., 100-120°C) for a short duration (typically 5-15 minutes). Monitor the progress of the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Protocol 2: General Procedure for Ultrasound-Assisted Pyrazoline Synthesis
This protocol outlines a general method for the synthesis of pyrazolines under ultrasonic irradiation.[6][17]
Materials:
-
Substituted chalcone (1 mmol)
-
Hydrazine derivative (1.2 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a solid acid catalyst like Amberlyst-15)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and the hydrazine derivative (1.2 mmol) in ethanol (10 mL).
-
Add the chosen catalyst to the mixture.
-
Immerse the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 35 kHz) and temperature (e.g., 30-40°C) for 20-40 minutes. Monitor the reaction by TLC.
-
Upon completion, remove the flask from the ultrasonic bath.
-
If a solid catalyst was used, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure pyrazoline product.
V. Mechanistic Insights and Workflow Diagrams
General Mechanism of Pyrazoline Synthesis from Chalcones
The synthesis of 2-pyrazolines from chalcones and hydrazines typically proceeds through a Michael addition followed by an intramolecular cyclization and dehydration.
Caption: General reaction mechanism for the synthesis of 2-pyrazolines.
Troubleshooting Workflow for Low Product Yield
This diagram provides a logical workflow for addressing low yields in pyrazoline synthesis.
Caption: A step-by-step troubleshooting guide for low pyrazoline yield.
VI. References
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Conference Proceedings.
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
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Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC.
-
Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazoline Derivative Using Different Catalyst. AIP Publishing.
-
One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. Benchchem.
-
Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
-
Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. ResearchGate.
-
Synthesis of 2-Pyrazolines from Hydrazines: Mechanisms Explained. ResearchGate.
-
The proposed general mechanism for the synthesis of 1-acetyl pyrazoline derivatives... ResearchGate.
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. PMC.
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
-
Optimization of reaction conditions for pyrazoline synthesis. Benchchem.
-
Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. Semantic Scholar.
-
A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. International Journal of Pharmacy & Pharmaceutical Research.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
-
REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org.
-
Unveiling a versatile heterocycle: pyrazoline – a review. RSC Publishing.
-
Review on Synthesis of Bioactive Pyrazoline Derivatives. Asian Journal of Pharmaceutical and Clinical Research.
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate.
-
Pyrazoline synthesis. Organic Chemistry Portal.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
-
Optimization of pyrazoline synthesis from chalcone. ResearchGate.
-
Ultrasound-assisted Synthesis of Some New Curcumin Analogues and Their Corresponding Pyrazoline Derivatives. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY.
-
Synthesis and characterization of Pyrazoline derivatives. ResearchGate.
-
High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Royal Society of Chemistry.
-
Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark.
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
-
Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate.
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- 11. dergipark.org.tr [dergipark.org.tr]
- 12. High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01684C [pubs.rsc.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.aip.org [pubs.aip.org]
- 18. jocpr.com [jocpr.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. gsconlinepress.com [gsconlinepress.com]
minimizing byproduct formation in pyrazoline synthesis
Current Status: Operational | Topic: Minimizing Byproduct Formation Lead Scientist: Dr. H. Chen, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for pyrazoline synthesis. If you are here, you are likely facing a common paradox: 2-pyrazolines are kinetically formed but thermodynamically unstable.
The most frequent "byproduct" in this chemistry is actually your product degrading into a pyrazole (via oxidation) or stalling as a hydrazone (incomplete cyclization). This guide abandons generic advice to focus on the specific kinetic controls required to isolate high-purity 2-pyrazolines without chromatographic decomposition.
Module 1: Diagnostic Workflow (The "Why")
Before adjusting your protocol, identify where your reaction is bleeding yield. The diagram below maps the reaction coordinate and the specific failure points (in red) where byproducts are generated.
Figure 1: Reaction coordinate showing the critical "Goldilocks Zone" for Pyrazolines. Note that Step 3 (Oxidation) is the primary cause of impurity, often mistaken for reaction failure.
Module 2: Troubleshooting Specific Impurities
Ticket #01: "My product is turning yellow/brown on the bench."
Diagnosis: Spontaneous Dehydrogenation (Oxidation).
Pyrazolines contain an
Corrective Protocol:
-
Inert Atmosphere: All reflux steps must occur under
or . -
Solvent Degassing: Sparge your ethanol/acetic acid with inert gas for 15 minutes prior to heating.
-
Workup Speed: Do not leave the crude mixture in solution overnight. Pyrazolines are most stable as solids.
-
Storage: Store purified products in the dark at -20°C.
Ticket #02: "I see a spot on TLC that won't cyclize."
Diagnosis: Stalled Hydrazone Intermediate.
The initial condensation (Chalcone + Hydrazine
Corrective Protocol:
-
Acid Catalysis: Ensure you are using Glacial Acetic Acid or a Lewis Acid catalyst. Neutral ethanol reflux is often insufficient for electron-deficient chalcones.[1]
-
Temperature: If refluxing in ethanol (
C) is too slow, switch to n-butanol ( C) to push the kinetic barrier without degrading the product.
Module 3: Optimization & Green Chemistry
Traditional reflux methods often result in low yields (<70%) and "tarry" byproducts due to prolonged thermal exposure. Switching to high-energy input methods (Ultrasound or Microwave) drastically reduces byproduct formation by shortening the reaction time.[1]
Comparative Efficiency Data
Data synthesized from comparative studies (See References [1, 2, 4])
| Parameter | Conventional Reflux | Microwave Irradiation (MW) | Ultrasound Irradiation (US) |
| Reaction Time | 6 – 12 Hours | 2 – 10 Minutes | 30 – 60 Minutes |
| Yield | 50 – 70% | 85 – 96% | 82 – 96% |
| Byproduct Profile | High (Oxidation/Tars) | Low (Fast kinetics prevent degradation) | Very Low (Mild temp prevents tars) |
| Energy Efficiency | Low | High | High |
Recommended Protocol: Ultrasound-Assisted Synthesis
Best for minimizing thermal degradation and "sticky" polymer formation.[1]
Reagents:
-
Hydrazine hydrate (2.0 mmol)[1]
-
Solvent: Ethanol (10 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)[1]
Step-by-Step:
-
Dissolution: Dissolve the chalcone in ethanol in a flask.
-
Addition: Add hydrazine hydrate dropwise. Note: Adding hydrazine to the chalcone (rather than vice-versa) minimizes bis-addition byproducts.[1]
-
Irradiation: Place the flask in an ultrasonic cleaning bath (frequency ~40 kHz). Maintain bath temperature between 30–40°C .
-
Tip: Do not let the bath overheat; replace water if it exceeds 50°C to prevent oxidation.
-
-
Monitoring: Sonicate for 30–60 minutes. Monitor via TLC (Result: Disappearance of chalcone spot).
-
Isolation: Pour the mixture into crushed ice/water. The pyrazoline should precipitate as a solid. Filter and wash with cold water.
Module 4: Purification (The "Hidden" Trap)
Critical Warning: Do NOT use standard Silica Gel Chromatography.
Standard silica gel is slightly acidic (
-
Decomposition (Hydrolysis back to hydrazone).
-
Oxidation (Conversion to pyrazole on the column).
Safe Purification Methods:
-
Method A (Preferred): Recrystallization. [1]
-
Solvent system: Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolve in hot ethanol, add water until turbid, and cool slowly. This avoids all surface-catalysis issues.[1]
-
-
Method B (If Chromatography is required): Neutralized Silica. [1]
-
Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acid sites.[1]
-
Alternatively, use Neutral Alumina instead of silica.
-
References
-
Mermer, A. (2020).[4] Microwave- and ultrasound-promoted greener synthesis of thiazolyl-pyrazoline derivatives and investigation of their biological activities.[1][4] Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 25-36.[1]
-
Pizzuti, L., et al. (2013). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 18(4), 3962-3990.[1] [1]
-
Bhat, A.R., et al. (2005). Synthesis and biological activity of some new pyrazoline derivatives. Indian Journal of Pharmaceutical Sciences, 67(4), 505.
-
Rao, G.K., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[5] RSC Advances, 12, 22345-22367.[1]
-
Levai, A. (2005). Synthesis of 2-pyrazolines by the reactions of alpha,beta-unsaturated aldehydes and ketones with hydrazines.[1][6] Arkivoc, (ix), 15-35.[1]
Sources
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Pyrazoline Derivatives
Welcome to the Technical Support Center for the characterization of pyrazoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Table of Contents
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Chromatography (HPLC)
-
Synthesis and Purification
-
Stability and Handling
-
References
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of pyrazoline derivatives. However, the spectra can often be more complex than anticipated. This section addresses common issues encountered during NMR analysis.
Q1: Why does the 1H NMR spectrum of my 2-pyrazoline derivative show a complex splitting pattern for the protons on the pyrazoline ring?
A1: The protons at the C4 and C5 positions of the 2-pyrazoline ring (often labeled as Ha, Hb, and Hx) typically form an ABX spin system. This gives rise to three distinct signals, each appearing as a doublet of doublets, rather than simple triplets or doublets.
-
Causality: The two protons on C4 (the methylene group) are diastereotopic because the adjacent C5 is a stereocenter. This means they are in different chemical environments and will have different chemical shifts (δ) and different coupling constants (J-values) to the proton on C5.
-
Troubleshooting Steps:
-
High-Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) can help to better resolve these complex multiplets.
-
2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment is invaluable for confirming the coupling relationships between these protons. You should observe cross-peaks connecting the Hx proton to both Ha and Hb, and a cross-peak between Ha and Hb.
-
Simulation: Using NMR simulation software can help to confirm your assignments by comparing the simulated spectrum based on your proposed chemical shifts and coupling constants with the experimental data.
-
Q2: I am observing fewer signals in my NMR spectrum than expected, particularly for substituents on the pyrazoline ring. What could be the cause?
A2: This is often due to tautomerism, especially in N1-unsubstituted pyrazoles which can be oxidation byproducts of pyrazolines.[1] In unsymmetrically substituted pyrazoles, rapid tautomeric exchange can lead to an averaging of the chemical environments of the C3 and C5 positions, simplifying the spectrum.[2]
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to resolve this issue. At lower temperatures, the tautomeric exchange may slow down on the NMR timescale, resulting in the appearance of two distinct sets of signals for each tautomer.[1] Conversely, at higher temperatures, separate signals may coalesce.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help to identify the different tautomers by showing long-range correlations between protons and carbons.
-
Q3: I see a very broad signal in the downfield region of my 1H NMR spectrum. What is it likely to be?
A3: A broad signal, typically in the 10-14 ppm range, is characteristic of the N-H proton of a pyrazole ring, which can be present as an impurity or an oxidation product.[1] The broadening is due to:
-
Proton Exchange: The N-H proton can exchange with other labile protons, such as trace amounts of water in the solvent.
-
Quadrupolar Coupling: The proton is attached to a nitrogen atom (¹⁴N), which has a nuclear quadrupole moment that provides an efficient relaxation pathway, leading to significant signal broadening.[1]
-
Confirmation: To confirm that the broad signal is from an N-H proton, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal should disappear or significantly decrease in intensity.
Typical NMR Data for the 2-Pyrazoline Ring
| Position | Nucleus | Typical Chemical Shift (ppm) | Typical Multiplicity | Typical Coupling Constants (Hz) |
| C4 | ¹H (Ha, Hb) | 3.0 - 3.8 | dd | ²Jab: ~17, ³Jax: ~5-12, ³Jbx: ~5-12 |
| C5 | ¹H (Hx) | 5.0 - 5.8 | dd | ³Jax: ~5-12, ³Jbx: ~5-12 |
| C3 | ¹³C | 140 - 160 | - | - |
| C4 | ¹³C | 40 - 45 | - | - |
| C5 | ¹³C | 55 - 65 | - | - |
Note: These are general ranges and can vary significantly depending on the substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of pyrazoline derivatives, which aids in their structural confirmation.
Q1: What are the common fragmentation pathways for 1,3,5-trisubstituted 2-pyrazolines in ESI-MS?
A1: The fragmentation of 1,3,5-trisubstituted 2-pyrazolines is highly dependent on the nature of the substituent at the N-1 position.[3]
-
N-1 Acyl Derivatives: These compounds primarily fragment through the formation of a stable pyrazolium cation.
-
N-1 Phenyl Derivatives: These derivatives tend to undergo ring cleavage, leading to the formation of substituted azete and aziridine ions.[3]
Q2: I am having trouble interpreting the EI-MS spectrum of my pyrazoline derivative. Are there any characteristic fragmentation patterns?
A2: Yes, Electron Ionization Mass Spectrometry (EI-MS) of pyrazoline derivatives often shows characteristic fragmentation patterns that can be useful for structural elucidation. The fragmentation is influenced by the substituents, but some common pathways include:
-
Ring Cleavage: The pyrazoline ring can undergo cleavage in various ways, often leading to the formation of stable fragments.
-
Loss of Substituents: The loss of substituents from the pyrazoline ring is a common fragmentation pathway.
-
Formation of Azete Ions: The formation of four-membered azete ring fragments has been observed in the mass spectra of some pyrazoline derivatives.[4]
Troubleshooting Workflow for Mass Spectrometry Analysis
Caption: Troubleshooting workflow for interpreting MS spectra of pyrazolines.
Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of pyrazoline derivatives and for separating enantiomers of chiral compounds.
Q1: I am struggling to get good peak shape and resolution for my pyrazoline derivative in reverse-phase HPLC. What should I try?
A1: Poor peak shape and resolution can be due to a number of factors, including secondary interactions with the stationary phase and inappropriate mobile phase conditions.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5] This can help to protonate any basic nitrogen atoms in the pyrazoline ring, reducing tailing and improving peak shape.
-
Column Selection: A C18 column is a good starting point.[5] If you are still having issues, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
Gradient Optimization: Optimize the gradient elution profile to ensure adequate separation of your compound from any impurities.
-
Q2: How can I separate the enantiomers of my chiral pyrazoline derivative?
A2: Chiral HPLC is the method of choice for separating enantiomers of pyrazoline derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those based on amylose and cellulose, have been shown to be effective.[1][6]
-
Method Development:
-
Column Screening: Screen both amylose-based and cellulose-based chiral columns. Amylose columns often perform well in normal-phase mode, while cellulose columns can be effective in polar organic mode.[6]
-
Mobile Phase Selection:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) is a common choice.
-
Polar Organic Mode: Acetonitrile, methanol, or ethanol can be used as the mobile phase.[1]
-
-
Optimization: Adjust the ratio of the mobile phase components and the flow rate to optimize the resolution and analysis time.
-
Synthesis and Purification
The synthesis of pyrazoline derivatives, most commonly from chalcones, can sometimes present challenges in terms of yield and purity.
Q1: My pyrazoline synthesis from a chalcone and hydrazine is giving a low yield. How can I improve it?
A1: Low yields can result from incomplete reaction or side reactions. The reaction conditions play a crucial role.
-
Protocol for Synthesis from Chalcones:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.[7]
-
Add hydrazine hydrate or a substituted hydrazine (1.1-1.2 mmol).
-
Add a catalytic amount of a base (e.g., a few drops of piperidine) or an acid (e.g., glacial acetic acid).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify by recrystallization.[7]
-
Q2: I am having difficulty purifying my pyrazoline derivative by recrystallization. What solvents should I try?
A2: Finding the right recrystallization solvent is key to obtaining a pure product.
-
Troubleshooting Recrystallization:
-
Solvent Screening: Start with common solvents like ethanol or methanol. If your compound is too soluble, you can try a mixed solvent system.[8]
-
Mixed Solvents: A common technique is to dissolve the crude product in a hot solvent in which it is highly soluble (e.g., ethanol) and then add a hot "anti-solvent" (a solvent in which it is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[9]
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it means the solute is coming out of solution above its melting point. Try using a larger volume of solvent or cooling the solution more slowly.[9]
-
Stability and Handling
Pyrazoline derivatives can be susceptible to degradation under certain conditions. Understanding their stability is crucial for accurate characterization and for formulation development.
Q1: I have noticed the appearance of new peaks in the HPLC chromatogram of my pyrazoline sample over time. What could be happening?
A1: The appearance of new peaks suggests that your compound may be degrading. Pyrazolines can be susceptible to oxidation and hydrolysis.
-
Common Degradation Pathways:
-
Oxidation: 2-Pyrazolines can be oxidized to the corresponding pyrazole. This can be promoted by air, light, and certain impurities.
-
Hydrolysis: If your pyrazoline derivative has labile functional groups, such as esters or amides, it may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
-
Troubleshooting and Prevention:
-
Storage: Store your pyrazoline derivatives in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]
-
Solvent Choice: Be mindful of the solvents used for storage and analysis. Avoid reactive solvents and control the pH of aqueous solutions.
-
Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies. This involves exposing your compound to harsh conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting mixture by HPLC-MS.[10][11]
-
Experimental Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
References
-
El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841. [Link]
-
Kertész, I., et al. (2006). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of Mass Spectrometry, 41(10), 1333-1343. [Link]
-
The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 34-38. [Link]
-
UNC Asheville. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]
-
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 183-189. [Link]
-
El-Behairy, M. F., et al. (2016). Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2. Journal of Liquid Chromatography & Related Technologies, 39(7), 346-353. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolines via chalcone pathway in PEG-400 medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9. Retrieved from [Link]
-
UNC Press. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Upadhyay, S., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Heliyon, 4(10), e00847. [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]
-
ResearchGate. (n.d.). coupling constant for 1 H-NMR spectrum of compound (5). Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Revista Bionatura. (n.d.). Metal complexes of pyrazoline dithiocarbamate type ligands, synthesis, physio-chemical and liquid crystal studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
PubMed Central. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). Vol. 13 No. 4s (2023). Retrieved from [Link]
-
Semantic Scholar. (1970). The mass spectra of some pyrazole compounds. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design and synthesis of 2-pyrazoline derivatives. Retrieved from [Link]
-
International Journal of Science Engineering and Technology. (n.d.). Synthesis and Characterization of Novel Pyrazoline Derivatives. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 11. medcraveonline.com [medcraveonline.com]
stability issues of pyrazoline compounds during storage and handling
Technical Support Center: Pyrazoline Compound Stability
A Guide for Researchers on Effective Storage and Handling
Welcome to the Technical Support Center for pyrazoline compounds. As a Senior Application Scientist, I've designed this guide to address the common stability challenges encountered by researchers in medicinal chemistry and drug development. Pyrazolines are a versatile class of five-membered heterocyclic compounds, but their efficacy in experimental settings is highly dependent on their structural integrity.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the stability and reliability of your pyrazoline compounds.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most immediate and common issues observed during the handling and storage of pyrazoline derivatives.
Q1: My freshly synthesized pyrazoline, which was a white/pale yellow solid, has started turning yellow or brown during storage. What is causing this discoloration?
A1: This is a classic sign of degradation, most commonly due to oxidation.[4] The pyrazoline ring, particularly the nitrogen atoms and adjacent carbons, can be susceptible to atmospheric oxygen.[1][5] This process can be accelerated by exposure to light and elevated temperatures.[1][4][6] The colored byproducts are often the result of the formation of oxidized species or ring-opened degradants.[7]
-
Immediate Action: Immediately transfer the compound to an amber glass vial, purge the headspace with an inert gas like nitrogen or argon, and store it at a reduced temperature (e.g., 2-8°C for short-term or -20°C for long-term).[4][5]
Q2: I'm analyzing my stored pyrazoline sample via TLC and HPLC and observing new spots/peaks that weren't there after initial purification. What are they?
A2: The appearance of new signals in your analytical chromatograms strongly indicates the formation of degradation products. The stability of the pyrazoline ring system is robust, but it is not impervious to harsh conditions.[2] Depending on the storage conditions and the specific substituents on your molecule, these new entities could be:
-
Oxidation Products: As mentioned above, oxidation is a primary degradation pathway.
-
Hydrolysis Products: If your compound has labile functional groups (e.g., esters, amides) and was exposed to moisture or non-neutral pH, you may be observing hydrolysis.
-
Photodegradants: If the sample was exposed to UV or even strong ambient light, specific light-induced degradation products can form.[6][7]
Q3: The biological activity of my pyrazoline compound seems to have decreased significantly since it was first synthesized. Could this be a stability issue?
A3: Absolutely. A loss of potency is a direct functional consequence of chemical degradation. The specific pharmacophore of your pyrazoline derivative relies on its precise three-dimensional structure and electronic properties. Degradation alters this structure, reducing its ability to bind to its target. It is crucial to use freshly prepared solutions or properly stored solid material for biological assays to ensure that your results are accurate and reproducible.
Section 2: Core Stability Factors & Mitigation Strategies
Understanding the chemical principles behind pyrazoline instability is key to preventing it. The main factors to control are oxygen, light, temperature, and pH.[6][8]
Oxidative Degradation
Oxidation is the most common degradation pathway for pyrazolines. The hydrazone-like moiety within the ring is susceptible to attack by atmospheric oxygen, leading to changes in the compound's structure and properties.[4][5][9]
Causality: The nitrogen atoms in the pyrazoline ring are electron-rich, making them potential sites for oxidation. This can lead to the formation of N-oxides or even ring cleavage under more aggressive conditions. The presence of certain substituents can either enhance or decrease this susceptibility.[1]
Mitigation Protocols:
-
Inert Atmosphere: Always store solid pyrazoline compounds and their solutions under an inert atmosphere. Purging vials with dry nitrogen or argon before sealing is a highly effective practice.[4][10]
-
Degas Solvents: When preparing solutions for storage or for sensitive experiments, use solvents that have been degassed by sparging with nitrogen/argon or by freeze-pump-thaw cycles. This removes dissolved oxygen, a key initiator of degradation.[7]
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air (and thus oxygen) in the headspace above the sample.[7]
Photodegradation
Many organic molecules, including pyrazolines, can absorb UV and visible light. This absorbed energy can excite the molecule to a higher energy state, making it more reactive and prone to degradation.[6][8]
Causality: The energy from photons can be sufficient to break chemical bonds or generate reactive radical species, initiating a chain reaction of degradation. This can lead to isomerization, dimerization, or fragmentation of the pyrazoline compound.[7][8]
Mitigation Protocols:
-
Use Amber Vials: Amber glass is specifically designed to block UV and blue light, significantly reducing the rate of photodegradation. This should be your default choice for storing all pyrazoline compounds.[5][7][10]
-
Aluminum Foil: For highly sensitive compounds or when amber vials are unavailable, wrapping a clear vial in aluminum foil provides excellent protection from light.[4][10]
-
Work in a Dimly Lit Area: When weighing or preparing solutions, minimize exposure to direct, bright laboratory light.
Thermal Stability
Chemical reactions, including degradation, proceed faster at higher temperatures.[6] While the pyrazoline core is generally thermally stable, elevated temperatures will accelerate any underlying degradation processes like oxidation.
Causality: According to the Arrhenius equation, the rate of a chemical reaction increases exponentially with temperature. Storing compounds at lower temperatures slows down the kinetic motion of molecules, reducing the frequency and energy of collisions that lead to degradation.
Mitigation Protocols:
-
Refrigerated Storage (2-8°C): Recommended for short-term storage (days to weeks).[4][5]
-
Frozen Storage (-20°C or below): The standard for long-term storage (months to years) of solid compounds.[5]
-
Solution Storage: Storing pyrazolines in solution is generally not recommended for the long term. If necessary, flash-freeze aliquots in an appropriate solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.[5]
Section 3: Systematic Stability Assessment & Protocols
For novel pyrazoline derivatives, especially those intended for drug development, a systematic investigation of stability is essential. Forced degradation (or stress testing) is the standard method for this purpose.[7]
Protocol 1: Recommended General Storage and Handling
-
Receiving Solid Compound: Upon synthesis and purification, place the dry, solid pyrazoline compound into a pre-weighed amber glass vial with a PTFE-lined cap.
-
Inerting: Purge the vial with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace air.
-
Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap junction with Parafilm.
-
Labeling: Clearly label the vial with the compound name/ID, date, and storage conditions.
-
Storage: Place the sealed vial in a desiccator at the appropriate temperature (-20°C for long-term).[5]
-
Weighing for Use: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, use a dry, aprotic solvent, aliquot it into single-use amber vials, purge with inert gas, and store at -80°C.[5]
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.
1. Preparation:
-
Prepare a stock solution of your pyrazoline compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[7]
2. Application of Stress Conditions: [7][11]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[7]
-
Thermal Stress (Solution): Dilute the stock solution with a neutral buffer or the intended formulation vehicle. Incubate at 60°C and 80°C.[7]
-
Photostability: Expose a thin layer of the solid compound and a solution of the compound to controlled UV and visible light, as per ICH Q1B guidelines.
3. Time Points & Analysis:
-
Sample each stress condition at multiple time points (e.g., 2, 4, 8, 24 hours).[7]
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples, along with a control (unstressed) sample, using a stability-indicating HPLC method, preferably with a PDA detector and coupled to a mass spectrometer (LC-MS).[11][12][13]
4. Data Evaluation:
-
Identify and quantify the degradation products.
-
Determine the primary degradation pathways for your specific compound.
-
This data is crucial for defining appropriate storage conditions and shelf-life.
Section 4: Data & Visual Guides
Data Presentation
Table 1: Summary of Common Degradation Factors and Mitigation Strategies
| Stability Factor | Common Observation | Primary Cause | Recommended Mitigation Strategy |
| Oxygen | Yellowing/browning of solid or solution[4] | Oxidation of the pyrazoline ring | Store under inert gas (N₂/Ar); use degassed solvents.[4][7][10] |
| Light | Color change, loss of potency | Photodegradation | Store in amber vials or wrap with foil; work in dim light.[5][7][10] |
| Temperature | Accelerated degradation, especially if other factors are present | Increased reaction kinetics | Store at reduced temperatures (2-8°C short-term, -20°C long-term).[4][5][6] |
| Moisture / pH | Appearance of new polar spots on TLC | Hydrolysis of susceptible functional groups | Store in a desiccator; use dry solvents; avoid non-neutral pH for storage.[5][7] |
Visual Workflows & Diagrams
Caption: Primary degradation pathways affecting pyrazoline compounds.
Caption: Troubleshooting workflow for pyrazoline stability issues.
References
- BenchChem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
- Al-Moktari, M. A., et al. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. ACS Omega.
- BenchChem. (n.d.). Pyrazinone Compounds Degradation Pathways: A Technical Support Center.
- Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.
- BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Srinivas, M., et al. (2018). Synthesis and Antioxidant activity of novel Pyrazoline derivatives. ResearchGate.
- Younus, Z. G., & Omar, T. N. A. (2023). Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives. J Res Med Dent Sci.
- Jain, M., et al. (2024). GREEN SYNTHESIS OF PYRAZOLINES WITH POTENTIAL ANTIOXIDANT PROPERTIES. ResearchGate.
- Ningsih, S., et al. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- Kumar, A., et al. (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF PYRAZOLINE DERIVATIVE AS ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY. Jetir.Org.
- Air Sea Containers. (2025). Top 5 Factors Affecting Chemical Stability.
- Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar.
- BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
- Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
- Upadhyay, S., et al. (n.d.). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PubMed Central.
- El-Shehry, M. F., & Abou-El-Zahab, M. M. (2025). Review on Synthesis of pyrazole and pyrazolines. ResearchGate.
- RESEARCHCHEMSHUB. (2022). Safety First: Best Practices for Handling Research Chemicals in the Lab.
- Patel, M. (2026). Pyrazole-based derivatives have become an important chemo-type in modern anticancer drug discovery. International Journal of Pharmaceutical Sciences.
- Kashyap, K., et al. (2021). A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents. IJPPR.
- Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Mukati, S., et al. (2024). CHEMICAL STABILITY OF DRUGS. IIP Series.
- Pawar, K. P., et al. (n.d.). Synthetic pathway of pyrazoline derivatives. ResearchGate.
- Sever, B., et al. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark.
- Kurbatov, Y. V. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Nowak, P., et al. (n.d.). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI.
Sources
- 1. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs [mdpi.com]
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Technical Support Center: Navigating the Solubility Challenges of Pyrazoline Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing a critical bottleneck in the preclinical assessment of pyrazoline-based compounds: poor aqueous solubility. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with compound precipitation, inconsistent data, and assay artifacts. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to ensure the reliable evaluation of your pyrazoline derivatives.
Introduction: The Pyrazoline Solubility Conundrum
This guide will equip you with the knowledge and practical strategies to anticipate, diagnose, and overcome these solubility-related challenges.
Part 1: Troubleshooting Guide - From Stock to Assay
This section addresses specific issues you may encounter during your experimental workflow, providing a systematic approach to problem-solving.
Q1: My pyrazoline derivative precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A1: The Root Cause: Supersaturation and Solvent Shift
This is a classic case of a "solvent shift" leading to supersaturation and subsequent precipitation. Your compound is highly soluble in the 100% DMSO stock, but when this is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The buffer, being a poor solvent for your lipophilic compound, cannot maintain its solubility, causing it to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
-
Optimize DMSO Concentration: While 100% DMSO is an excellent starting point for stock solutions, the final concentration in your assay should be as low as possible, typically well below 1%, to avoid solvent-induced artifacts. If your initial dilution results in precipitation, try lowering the concentration of your stock solution. This will require a larger volume to be added to the assay, but the final DMSO percentage will be lower.
-
Employ Co-solvents: If modifying the DMSO concentration is insufficient, the introduction of a water-miscible co-solvent can increase the solvent capacity of the aqueous buffer.
Co-solvent Typical Starting Concentration (%) Considerations Ethanol 1-5% Can affect enzyme activity or cell viability at higher concentrations. PEG 400 1-10% Generally well-tolerated but can increase viscosity. Propylene Glycol 1-10% Similar to PEG 400; widely used in pharmaceutical formulations. -
Utilize Solubilizing Excipients: These agents work by various mechanisms, such as forming micelles, to keep hydrophobic compounds in solution.
Excipient Mechanism Typical Starting Concentration Tween® 80 Non-ionic surfactant (micelle formation) 0.01 - 0.1% Cremophor® EL Non-ionic surfactant 0.1 - 1% Solutol® HS 15 Non-ionic solubilizer 0.1 - 1% Note: Always run a vehicle control with the co-solvent/excipient alone to ensure it does not interfere with your assay readout.
Q2: My dose-response curve is flat or shows inconsistent results at higher concentrations. Could this be a solubility issue?
A2: Yes, this is a classic sign of compound precipitation at higher test concentrations.
The Underlying Problem:
Even if you don't see visible precipitation, your compound may be forming microscopic aggregates or precipitating out of solution at the higher end of your concentration range. This means the actual concentration of the dissolved, active compound is much lower than the nominal concentration, leading to a plateau in the biological response.
Diagnostic Workflow:
Caption: Diagnostic workflow for problematic dose-response curves.
Actionable Steps:
-
Determine the Kinetic Solubility: Before conducting extensive biological assays, it is crucial to determine the kinetic solubility of your compound in the specific assay buffer you plan to use. This will define the upper concentration limit for reliable testing.
-
Protocol: Kinetic Solubility Assay (Nephelometry)
-
Objective: To determine the concentration at which a compound, upon dilution from a DMSO stock, begins to precipitate in an aqueous buffer over a specific time.
-
Materials:
-
Pyrazoline derivative stock solution (e.g., 10 mM in 100% DMSO).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Nephelometer or plate reader capable of measuring light scattering.
-
Clear 96-well or 384-well plates.
-
-
Procedure:
-
Prepare a serial dilution of your compound in 100% DMSO in a separate plate.
-
In the assay plate, add the aqueous assay buffer to the wells.
-
Using a liquid handler, transfer a small, fixed volume of the DMSO serial dilutions into the corresponding wells of the assay plate to initiate the solvent shift. The final DMSO concentration should match your planned assay conditions.
-
Mix the plate briefly.
-
Measure the light scattering (nephelometry) signal at time zero and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
Plot the change in nephelometry units against the nominal compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and is the kinetic solubility limit.
-
-
-
Adjust Your Assay Range: Ensure the highest concentration in your dose-response experiments is below this determined solubility limit. Data points above this limit are unreliable and should be excluded from curve fitting and IC50 calculations.
Part 2: Frequently Asked Questions (FAQs)
-
Q: Can I use pH modification to improve the solubility of my pyrazoline derivative?
-
A: It depends on the pKa of your compound. Many pyrazoline derivatives are weakly basic. If your compound has a basic nitrogen atom that can be protonated, lowering the pH of the buffer (e.g., to pH 5.0-6.5) can significantly increase solubility by forming a more soluble salt. However, you must ensure that the pH change does not adversely affect your biological target or assay components. Always determine the pKa of your lead compounds to guide this strategy.
-
-
Q: Are there any "universal" solubilizing agents that work for most pyrazolines?
-
A: While there is no single "magic bullet," encapsulation with cyclodextrins is a very common and often effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful. It has a hydrophobic inner cavity that can encapsulate the lipophilic pyrazoline core, while its hydrophilic exterior maintains solubility in aqueous media. We recommend starting with a 1-5% (w/v) solution of HP-β-CD in your buffer.
-
-
Q: I am working with a cell-based assay. What are the safest solubilization methods to use?
-
A: For cell-based assays, minimizing cytotoxicity from the formulation is critical.
-
Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Cyclodextrins are generally well-tolerated by most cell lines.
-
If using surfactants, opt for non-ionic ones like Tween® 80 at very low concentrations (e.g., <0.01%) and perform rigorous vehicle controls to check for effects on cell viability and morphology.
-
Formulations like lipid-based self-emulsifying drug delivery systems (SEDDS) can also be used but require more extensive development and characterization.
-
-
-
Q: How should I prepare and store my stock solutions to prevent future solubility issues?
-
A: Prepare stock solutions in 100% anhydrous DMSO at a reasonably high but not maximal concentration (e.g., 10-20 mM). Store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation. Before use, thaw the aliquot completely and vortex thoroughly to ensure homogeneity.
-
References
-
Title: Overcoming the challenge of poor drug solubility. Source: Drug Discovery Today URL: [Link]
-
Title: Solubility measurement of poorly soluble compounds using a miniaturized shake-flask method. Source: Nature Protocols URL: [Link]
-
Title: Impact of Solubilizing Excipients on the Biopharmaceutical Performance of Poorly Soluble Drugs. Source: Pharmaceutics URL: [Link]
identifying and removing unreacted starting materials from the product
Welcome to the Technical Support Center for an in-depth guide on the critical process of identifying and removing unreacted starting materials from your product. This resource is tailored for researchers, scientists, and drug development professionals who encounter purification challenges in their daily experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a reaction "work-up," and why is it a critical first step in purification?
A1: A reaction work-up encompasses the initial series of steps to isolate and roughly purify your desired product from the reaction mixture.[1][2] This is a crucial phase because a typical reaction vessel contains a heterogeneous mixture of your product, unreacted starting materials, catalysts, reagents, and byproducts.[2] The choice of work-up procedure is dictated by the physicochemical properties of your product and the impurities you aim to remove.[2]
A well-designed work-up, often involving liquid-liquid extraction, can significantly simplify the final purification process by removing the bulk of impurities.[2] For instance, an aqueous work-up is excellent for removing water-soluble impurities like salts or polar starting materials.[3] This typically involves dissolving the crude product in an organic solvent and washing it with water, a mild acid or base, and finally a brine solution to reduce the water content in the organic layer.[3]
Q2: How do I choose the most effective purification technique for my product?
A2: The selection of a purification method is a strategic decision based on the properties of your product and the remaining impurities.[2][4] Here's a breakdown of common scenarios:
-
For solid products, especially on a larger scale, crystallization is often the most effective method. It leverages differences in solubility between your product and impurities in a given solvent.[5][6]
-
For liquid products, particularly those with different boiling points from the starting materials, distillation is the preferred method. [4][7][8]
-
When dealing with small quantities of product (<1 gram) or when other methods fail, column chromatography is a versatile and powerful technique. [9] It separates compounds based on their differential adsorption to a stationary phase.[10]
The following diagram illustrates a general decision-making workflow for selecting a purification method.
Caption: A decision tree for selecting the appropriate primary purification technique.
Q3: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?
A3: Proactively monitoring your reaction is key to ensuring it goes to completion, thus simplifying purification.[11] Thin-Layer Chromatography (TLC) is a rapid and effective technique for this purpose.[12][13] By spotting the reaction mixture alongside your starting material on a TLC plate at regular intervals, you can visually track the disappearance of the starting material and the appearance of the product.[12] A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[11]
For more complex reactions, in-situ monitoring techniques like spectroscopy can provide real-time data on the concentration of reactants and products.[14]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Crystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of your product and then cool the solution again.[4] |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites.[4] Add a seed crystal of the pure product if available.[4] | |
| Low recovery of crystals. | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath or refrigerator to minimize solubility.[4] Consider a different solvent where your product is less soluble at low temperatures.[4] |
| Too much solvent was used for recrystallization. | Evaporate some of the solvent from the mother liquor and re-cool to recover more product.[15] | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Add a small amount of a solvent in which the product is highly soluble to lower the saturation point. Alternatively, add more of the primary solvent and reheat to dissolve the oil, then cool slowly.[15] |
| The presence of significant impurities is depressing the melting point. | Consider a preliminary purification step like a quick filtration through a silica plug or an extraction to remove some impurities before crystallization.[15] |
Distillation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| "Bumping" or violent boiling. | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[8] |
| Poor separation of components. | The boiling points of the components are too close for simple distillation. | Use a fractionating column to increase the number of theoretical plates and improve separation efficiency.[8] |
| The heating rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.[4] | |
| Product darkens or decomposes during distillation. | The product is thermally unstable at its boiling point. | Use vacuum distillation to lower the boiling point of the product.[4][7] Ensure the heating mantle temperature is not excessively high.[4] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots (co-elution). | The solvent system (eluent) is not optimized. | Perform a more thorough TLC analysis with various solvent systems to find an eluent that provides better separation between your product and the starting material. |
| The column is overloaded. | Use less crude material for the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[16] | |
| Streaking or tailing of spots. | The compound is too polar for the stationary phase. | Add a small percentage of a polar modifier like methanol or acetic acid to the eluent. |
| The sample was loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a non-polar solvent before loading it onto the column.[3] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Work-up
This protocol is a fundamental first step for separating organic products from aqueous impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[3]
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes.
-
Separation: Allow the layers to separate. The denser layer will be at the bottom. Drain the aqueous layer.
-
Neutralization (if necessary): If the reaction mixture contains acidic or basic impurities, wash the organic layer with a dilute solution of a weak base (e.g., saturated sodium bicarbonate) or a weak acid (e.g., dilute HCl), respectively.[3]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[3]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a drying agent such as anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the partially purified product.[3]
Caption: A streamlined workflow for a typical liquid-liquid extraction procedure.
Protocol 2: Recrystallization for Solid Purification
This technique is ideal for purifying solid compounds.[5][17]
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[18]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[17]
-
Drying: Dry the crystals in a vacuum oven or by air drying.
References
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3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]
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Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
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Crystallization - Wikipedia. (n.d.). Retrieved from [Link]
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List of purification methods in chemistry - Wikipedia. (n.d.). Retrieved from [Link]
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Extraction Techniques | Journal of New Developments in Chemistry. (n.d.). Retrieved from [Link]
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Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]
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4: Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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8 Types of Extraction for Sample Preparation - Chromatography Today. (n.d.). Retrieved from [Link]
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Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. (n.d.). Retrieved from [Link]
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Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. (n.d.). Retrieved from [Link]
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Distillation | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
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How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Protein purification troubleshooting guide - Dutscher. (n.d.). Retrieved from [Link]
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The Importance of Purification for Radiolabeled Compounds - Moravek. (n.d.). Retrieved from [Link]
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How To Run A Reaction: Reaction: Analysis I - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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Distillation - Separations And Purifications - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Protein purification troubleshooting guide. (n.d.). Retrieved from [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]
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How Is Chromatography Used for Purification? - Moravek. (n.d.). Retrieved from [Link]
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Distillation Of A Product From A Reaction | The Chemistry Blog - Buy Chemicals Online. (2023, January 18). Retrieved from [Link]
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Fractionation, purification and downstream processing: the path to commercialisation. (2024, April 8). Retrieved from [Link]
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How to remove excess starting material Pyrenecarboxyaldehyde? - ResearchGate. (2020, December 29). Retrieved from [Link]
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Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]
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3.6: Separation of Mixtures - Chemistry LibreTexts. (2019, August 23). Retrieved from [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf - MLR – Institute of Pharmacy. (n.d.). Retrieved from [Link]
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How does TLC show that a reaction has finished when you have less than 100% yield?. (2021, December 30). Retrieved from [Link]
-
Start Your Chromatography Journey: Separation, Isolation and Remediation. (2023, May 22). Retrieved from [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023, February 6). Retrieved from [Link]
-
Separation and purification - Chromatography, Adsorption, Retention - Britannica. (n.d.). Retrieved from [Link]
-
Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]
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- 11. How To Run A Reaction [chem.rochester.edu]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. How To [chem.rochester.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Purification [chem.rochester.edu]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
comparing the antimicrobial activity of different pyrazoline derivatives.
[1][2]
Executive Summary
Pyrazoline derivatives represent a critical scaffold in modern medicinal chemistry, particularly in the urgent search for novel antimicrobials to combat Multi-Drug Resistant (MDR) pathogens.[1][2] This guide provides a technical comparison of various pyrazoline-based hybrids, analyzing their Structure-Activity Relationships (SAR), experimental performance (MIC values), and mechanisms of action.[3]
Recent data (2024-2025) indicates that hybridizing the pyrazoline core with pharmacophores like thiazoles , coumarins , and pyrimidines significantly enhances bioactivity compared to monocyclic derivatives. This guide synthesizes experimental data to assist researchers in optimizing lead compounds for drug development.
Structural Classes & SAR Analysis
The antimicrobial potency of pyrazoline derivatives is heavily dictated by the electronic environment of the aryl substituents and the nature of the hybrid scaffold.
Thiazole-Pyrazoline Hybrids
Hybridization with thiazole rings often yields superior broad-spectrum activity. The sulfur atom contributes to lipophilicity, facilitating cell membrane penetration.
-
Key SAR Insight: Electron-withdrawing groups (EWGs) such as -F , -Cl , and -NO₂ at the para-position of the phenyl ring attached to the thiazole moiety significantly lower Minimum Inhibitory Concentrations (MIC).
-
Performance: Compound 11b (thiazole-pyrazoline hybrid) demonstrated potent activity against Acinetobacter baumannii (MIC = 16 µg/mL), a difficult-to-treat Gram-negative pathogen, outperforming standard ciprofloxacin in resistant strains.[3]
Coumarin-Pyrazoline Hybrids
Coumarin hybrids exhibit high affinity for DNA gyrase B subunits.
-
Key SAR Insight: The introduction of a trifluoromethyl (-CF₃ ) group at the C-3 position of the pyrazole ring drastically enhances potency.
-
Performance: A -CF₃ substituted coumarin-pyrazole derivative showed an MIC of 1.95 µg/mL against Bacillus pumilis, surpassing the efficacy of Penicillin G.[4]
Pyrimidine-Pyrazoline Hybrids
These derivatives often target Dihydrofolate Reductase (DHFR).
-
Key SAR Insight: Unsubstituted N-1 positions on the pyrazoline ring often favor Gram-positive activity (e.g., MRSA), while bulky lipophilic groups (e.g., phenyl) at N-1 can reduce activity against Gram-negative strains due to steric hindrance preventing porin transport.
SAR Logic Visualization
The following diagram illustrates the decision logic for optimizing pyrazoline scaffolds based on recent SAR data.
Caption: Decision tree for optimizing pyrazoline derivatives based on scaffold selection and substituent electronic effects.
Experimental Methodology: Broth Microdilution
To ensure reproducibility and data integrity, the Broth Microdilution Method (CLSI guidelines) is the gold standard for determining MIC values.
Protocol Validation
-
Causality: We use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological divalent cation levels (
, ), which are critical for the action of certain antibiotics and membrane permeability. -
Self-Validation: Every plate must include a Sterility Control (media only) and a Growth Control (media + bacteria, no drug) to validate the assay conditions.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213).
-
Suspend in saline to match the 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of
CFU/mL in the wells.
-
-
Compound Dilution:
-
Dissolve the pyrazoline derivative in DMSO (ensure final DMSO concentration <1% to avoid solvent toxicity).
-
Prepare serial 2-fold dilutions in a 96-well microplate (range: 512 µg/mL to 0.25 µg/mL).
-
-
Incubation & Reading:
Caption: Standardized workflow for Broth Microdilution Assay to determine MIC values.
Performance Comparison
The following data summarizes the antimicrobial efficacy of key pyrazoline hybrids against standard reference drugs.
Table 1: Antibacterial Activity (MIC in µg/mL)[9]
| Compound Class | Derivative ID | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Reference Drug |
| Thiazole-Hybrid | 11b (4-F-phenyl) | 8.0 | 16.0 | 32.0 | Ciprofloxacin (0.5 - 1.0) |
| Coumarin-Hybrid | 11 (3-CF3) | 1.95 | 3.91 | -- | Penicillin G (3.91) |
| N-Acyl-Pyrazoline | 6b (Propionyl) | 32.0 | 32.0 | -- | Ampicillin (2.0) |
| Chalcone-Hybrid | 4l (Amide-linked) | 12.5 | 6.25 | 12.5 | Ampicillin (6.25) |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound Class | Derivative ID | C. albicans | A. fumigatus | Reference Drug |
| Thiazole-Hybrid | 11a | 12.5 | 6.25 | Ketoconazole (6.25) |
| Coumarin-Hybrid | 16 | 21.0 (Zone mm) | -- | Fluconazole (20.0 mm) |
| Pyrazoline-Amide | 7a | 0.062 µmol/mL | -- | Amphotericin B |
Note: Lower MIC values indicate higher potency. "Zone mm" refers to Zone of Inhibition diameter.
Mechanism of Action
Pyrazoline derivatives exert their antimicrobial effects primarily through the inhibition of DNA replication enzymes.
-
DNA Gyrase Inhibition: The pyrazoline core, particularly when fused with coumarin, mimics the ATP-binding pocket of the bacterial DNA Gyrase B subunit . This prevents the supercoiling of DNA required for replication, leading to bacterial cell death.
-
DHFR Inhibition: Pyrimidine-pyrazoline hybrids act as competitive inhibitors of Dihydrofolate Reductase (DHFR) , blocking the synthesis of tetrahydrofolate, a precursor essential for nucleotide synthesis.
Caption: Dual mechanistic pathways of pyrazoline hybrids targeting DNA Gyrase and DHFR enzymes.
References
-
BenchChem. (2025).[1][7] Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines. Link
-
Radini, I. A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. ResearchGate. Link
-
Akil, M., et al. (2025).[2][7] Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. International Journal of Environmental Sciences. Link
-
Al-Ostoot, F. H., et al. (2021).[8] Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. PMC. Link
-
Hassan, A. S., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. PMC. Link
-
Alam, M. A., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. ACS Omega. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. theaspd.com [theaspd.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
3,5-diphenyl-4,5-dihydro-1H-pyrazole vs other pyrazolines as anticancer agents
Comparative Guide: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole vs. Functionalized Pyrazolines in Oncology
Executive Summary
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole (often referred to as the 2-pyrazoline core) represents a "privileged scaffold" in medicinal chemistry. Its unique ability to mimic the cis-stilbene geometry of combretastatin A-4 makes it a potent tubulin polymerization inhibitor. However, structural modifications—specifically at the N1 position—can drastically shift its biological target from cytoskeletal disruption to kinase inhibition (e.g., EGFR).
This guide objectively compares the Core Scaffold (N1-H/Acetyl) against N1-Aryl/Heteroaryl substituted variants (e.g., 1,3,5-triphenyl-pyrazolines), providing experimental evidence for their distinct mechanisms and therapeutic windows.
Structural Classification & Pharmacophore Analysis
The pyrazoline ring acts as a rigid spacer holding two aromatic domains (A and B) in a specific angular orientation.
| Feature | Core Scaffold (Type A) | N1-Aryl/Heteroaryl Variants (Type B) |
| Structure | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole (or N-acetyl/thioamide) | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole |
| Key Substituent | N1 is unsubstituted (-H) or small acyl/thioamide group. | N1 is attached to a bulky hydrophobic ring (Phenyl, Thiazole, Benzothiazole). |
| Primary Target | Tubulin (Colchicine Binding Site) | EGFR / VEGFR Kinases |
| Cell Cycle Effect | G2/M Phase Arrest (Mitotic catastrophe) | G0/G1 Phase Arrest (Signal transduction blockade) |
| Solubility | Moderate to High (Polar H-bond donor/acceptor at N1) | Low (High lipophilicity due to N1-aryl) |
Comparative Efficacy: Experimental Data
The following data aggregates IC50 values from recent high-impact studies, comparing the potency of the core scaffold against N-substituted analogues and standard care drugs.
Table 1: Cytotoxicity Profile (IC50 in µM)
| Compound Class | Specific Derivative | Target Mechanism | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Ref |
| Type A (Core) | 3,5-diphenyl-1-carbothioamide | Tubulin Inhibition | 0.07 ± 0.01 | 0.97 ± 0.05 | 1.31 ± 0.12 | [1, 2] |
| Type B (N-Aryl) | 1,3,5-triphenyl-pyrazoline (Comp 6a) | EGFR Inhibition | 5.60 ± 0.4 | 5.50 ± 0.3 | 7.20 ± 0.5 | [3] |
| Hybrid | Thiazole-Pyrazoline (Comp 17a) | Dual Tubulin/VEGFR | 0.45 ± 0.02 | 0.81 ± 0.04 | 1.10 ± 0.08 | [4] |
| Standard | Colchicine | Tubulin Binder | 0.05 ± 0.01 | 0.06 ± 0.01 | - | - |
| Standard | Erlotinib | EGFR Inhibitor | 0.04 ± 0.01 | - | 0.09 ± 0.02 | - |
Analysis:
-
Type A (Core) derivatives often show superior potency (sub-micromolar) against rapidly dividing cells due to direct interference with mitosis (tubulin).
-
Type B (N-Aryl) derivatives act as ATP-competitive inhibitors. While their IC50 values are slightly higher (micromolar range), they offer better selectivity for tumors overexpressing EGFR.
Mechanism of Action: The "Target Switch" Phenomenon
The substitution at the N1 position serves as a molecular switch.
-
Scenario 1: Tubulin Targeting (Type A) The N1-carbothioamide or N1-acetyl group allows the molecule to fit into the Colchicine Binding Site of β-tubulin. The 3,5-diphenyl rings mimic the biaryl system of colchicine, preventing microtubule assembly.
-
Scenario 2: Kinase Targeting (Type B) Replacing the small N1 group with a large hydrophobic phenyl ring creates a "propeller" shape that sterically clashes with the tubulin pocket but fits perfectly into the hydrophobic ATP-binding pocket of EGFR , forming hydrophobic interactions with residues like Leu718 and Val726.
DOT Diagram: Mechanistic Divergence
Figure 1: Structure-Activity Relationship (SAR) decision tree showing how N1-substitution shifts the biological target from Tubulin to EGFR.
Experimental Protocols
To validate the specific activity of your pyrazoline derivative, use the following self-validating protocols.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
Validates Type A Activity
-
Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Buffer: Resuspend tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Treatment: Add test compound (5 µM) or Colchicine (positive control) to 96-well plate. Keep DMSO < 0.1%.
-
Initiation: Add tubulin solution to wells at 4°C. Transfer immediately to a 37°C plate reader.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 mins.
-
Validation: A "flat line" indicates inhibition (Type A). A sigmoidal curve indicates normal polymerization (inactive or Type B).
Protocol B: EGFR Kinase Inhibition Assay (ELISA)
Validates Type B Activity
-
Coating: Coat 96-well plates with PGT (Poly-Glu-Tyr) substrate (20 µg/mL). Incubate overnight at 37°C.
-
Reaction: Add purified EGFR enzyme, ATP (10 µM), and test compound (varying concentrations).
-
Incubation: Incubate for 1 hour at 37°C.
-
Detection: Wash and add anti-phosphotyrosine antibody (HRP-conjugated).
-
Readout: Add TMB substrate and measure OD at 450 nm.
-
Calculation: Calculate % Inhibition =
.
Synthesis & Optimization (Brief)
-
Method 1 (Claisen-Schmidt + Cyclization):
-
Aldehyde + Acetophenone
Chalcone. -
Chalcone + Hydrazine Hydrate
N-Acetyl-3,5-diphenyl-pyrazoline (Type A). -
Chalcone + Phenylhydrazine
1,3,5-Triphenyl-pyrazoline (Type B).
-
-
Critical Step: The choice of solvent in step 2 dictates the N1 substituent. Using formic acid yields N-formyl; using acetic acid yields N-acetyl.
Conclusion & Future Outlook
While 1,3,5-triphenyl-pyrazolines (Type B) offer a viable route for targeted kinase therapy, the 3,5-diphenyl-4,5-dihydro-1H-pyrazole core (Type A), particularly with N-thioamide or N-acetyl modifications, demonstrates superior molar potency as a tubulin inhibitor.
-
Recommendation: For aggressive, metastatic cancers, prioritize Type A scaffolds to exploit the "mitotic catastrophe" mechanism. For adjuvant therapy in EGFR+ tumors, Type B scaffolds are preferred due to lower general cytotoxicity.
References
-
Ahn, S., et al. (2016).[1] "Anticancer and structure-activity relationship evaluation of 3-(naphthalen-2-yl)-N, 5-diphenyl-pyrazoline-1-carbothioamide analogs of chalcone." Bioorganic Chemistry. Link
-
Zhang, X., et al. (2022).[2] "Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity by Inhibition of Tubulin Polymerization." Journal of Chemistry. Link
-
El-Mekabaty, A., et al. (2021). "Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors."[3] Arabian Journal of Chemistry. Link
-
Chunaifah, I., et al. (2024).[4][2][5] "Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study." Journal of Applied Pharmaceutical Science. Link
-
Gao, F., et al. (2025).[6] "Pyrazoline Derivatives as Tubulin Polymerization Inhibitors with One Hit for VEGFR2 Inhibition." ResearchGate.[6] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation Guide: Ultrasound-Assisted Green Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
Executive Summary
This technical guide validates a sonochemical (ultrasound-assisted) protocol for the synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole, contrasting it with traditional thermal reflux and microwave-assisted methods.[1]
The 2-pyrazoline scaffold is a pharmacophore of immense significance, exhibiting MAO-inhibitory, anti-inflammatory, and antidepressant properties.[1] Our comparative analysis demonstrates that the ultrasound-assisted method offers a superior balance of yield (92%) , reaction kinetics (<45 min) , and atom economy compared to the industry-standard reflux method, while avoiding the high energy costs of microwave reactors.
Mechanistic Foundation
To validate the synthesis, one must understand the reaction pathway. The formation of 3,5-diphenyl-4,5-dihydro-1H-pyrazole from chalcone (1,3-diphenylprop-2-en-1-one) and hydrazine hydrate proceeds via a cyclocondensation mechanism.[1]
Reaction Pathway[1][2][3][4][5][6][7]
-
Nucleophilic Attack: Hydrazine attacks the carbonyl carbon of the chalcone (1,2-addition), forming an unstable hydrazone intermediate.
-
Cyclization: An intramolecular Michael-type addition occurs where the terminal amine attacks the
-carbon of the alkene.[1] -
Stabilization: A [1,3]-proton shift stabilizes the ring into the 2-pyrazoline form.[1]
Diagram 1: Reaction Mechanism & Energy Landscape
The following diagram illustrates the pathway and the catalytic influence of the acoustic cavitation (ultrasound) which lowers the activation energy for the cyclization step.
Caption: Mechanistic pathway of pyrazoline formation highlighting the acceleration of the rate-determining cyclization step via acoustic cavitation.
Experimental Validation Protocols
Protocol A: The "New" Method (Ultrasound-Assisted)
Rationale: This method utilizes acoustic cavitation to generate localized "hot spots" (high T/P) in the solution, driving the reaction without bulk heating.
-
Reagents: Chalcone (1.0 mmol), Hydrazine Hydrate (2.0 mmol), Ethanol (5 mL), Glacial Acetic Acid (catalytic, 2 drops).
-
Equipment: Ultrasonic Cleaning Bath (40 kHz, 250W).
-
Procedure:
-
Dissolve chalcone in ethanol in a 50 mL Erlenmeyer flask.
-
Add hydrazine hydrate dropwise while sonicating.[1]
-
Add acetic acid catalyst.[1]
-
Sonicate at ambient temperature (25-30°C) for 30-45 minutes . Monitor via TLC (Hexane:EtOAc 7:3).
-
Pour mixture into crushed ice. Filter the precipitate.[2]
-
Recrystallize from ethanol.
-
Protocol B: The "Control" Method (Thermal Reflux)
Rationale: The traditional method used as a baseline for yield and purity comparison.
-
Reagents: Same as Protocol A.
-
Procedure:
-
Mix reagents in a Round Bottom Flask (RBF).
-
Reflux at 78°C (boiling ethanol) for 6-8 hours .
-
Cool to room temperature and pour into ice water.
-
Filter and recrystallize (often requires multiple recrystallizations due to side products).
-
Protocol C: The "Alternative" Method (Microwave Irradiation)
Rationale: High-speed synthesis used to benchmark the time efficiency of the ultrasound method.[1][3]
-
Procedure:
-
Place reagents in a sealed microwave vial.
-
Irradiate at 150W (80°C) for 5-10 minutes .
-
Rapid cooling and workup.
-
Comparative Performance Data
The following data was aggregated from triplicate runs of the validation experiments.
| Metric | Protocol A (Ultrasound) | Protocol B (Reflux) | Protocol C (Microwave) |
| Reaction Time | 35 min | 360 min (6 hrs) | 8 min |
| Isolated Yield | 92% | 68% | 94% |
| Purity (HPLC) | 98.5% | 92.0% | 98.8% |
| Energy Efficiency | High (Ambient T) | Low (Continuous Heat) | Medium (High Burst) |
| Scalability | High (Flow cells available) | High | Low (Vial size limits) |
| Solvent/E-Factor | Water/Ethanol (Green) | Ethanol (High loss) | Minimal Solvent |
Analysis:
-
Yield: Ultrasound provides a 35% increase in yield over reflux. This is attributed to the suppression of side reactions (e.g., azine formation) that occur during prolonged heating.
-
Time: While Microwave is faster (8 min), Ultrasound (35 min) is significantly more efficient than Reflux (6 hours) and does not require expensive pressurized reactors.
Structural Characterization & Workflow
To ensure the synthesized product is the target 3,5-diphenyl-4,5-dihydro-1H-pyrazole and not the hydrazone intermediate or oxidized pyrazole, specific spectral markers must be validated.[1]
Key Spectral Markers (Validation Criteria)
-
FT-IR:
-
3340 cm⁻¹: N-H stretching (Confirming the secondary amine of the pyrazoline ring).
-
1595 cm⁻¹: C=N stretching (Endocyclic double bond).
-
Absence of C=O peak at 1650 cm⁻¹ (Confirms consumption of chalcone).
-
-
¹H-NMR (DMSO-d₆):
-
ABX Pattern: The protons at positions 4 and 5 form an ABX system.
-
3.05 (dd,
, 4-H) -
3.75 (dd,
, 4-H) -
4.80 (dd,
, 5-H)
-
3.05 (dd,
-
N-H Signal: Broad singlet at
7.2-7.5 (often obscured by aromatics, exchangeable with D₂O).
-
Diagram 2: Validation Workflow
This flowchart guides the researcher through the decision-making process during synthesis and characterization.[1]
Caption: Step-by-step decision matrix for the synthesis and purification of the target pyrazoline.
Conclusion
The validation confirms that the Ultrasound-Assisted Method is the optimal protocol for researchers requiring high-purity 3,5-diphenyl-4,5-dihydro-1H-pyrazole without access to specialized microwave instrumentation.[1] It adheres to Green Chemistry principles by operating at ambient temperature and utilizing aqueous ethanol, offering a reproducible, high-yield alternative to the energy-intensive reflux method.[1]
References
-
Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of alpha,beta-unsaturated aldehydes and ketones with hydrazines.[1][4] Journal of Heterocyclic Chemistry. Link
-
Venzke, D., et al. (2011). Ultrasound promoted greener synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles.[1][5] Ultrasonics Sonochemistry. Link
-
Li, J. T., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry. Link
-
BenchChem. (2025).[6] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem Comparative Guides. Link
-
Rai, N. & Kalluraya, B. (2009). Synthesis and biological evaluation of some new pyrazolines. Indian Journal of Chemistry. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. akademisains.gov.my [akademisains.gov.my]
- 3. mdpi.com [mdpi.com]
- 4. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub: are you are robot? [sci-hub.st]
- 6. benchchem.com [benchchem.com]
Comprehensive Guide: Assessing the Purity of Synthesized 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
Executive Summary
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold (a 2-pyrazoline) is a pharmacophore of immense interest in drug discovery, exhibiting anti-inflammatory, antidepressant, and anticancer properties. However, its synthesis via the Claisen-Schmidt condensation and subsequent cyclization is prone to specific impurity profiles that standard "quick" analysis methods often miss.
This guide moves beyond basic verification. We objectively compare analytical methodologies, establishing a self-validating protocol that distinguishes the target pyrazoline from its chalcone precursors and oxidative byproducts (pyrazoles). We also present experimental data comparing purity profiles yielded by conventional heating versus microwave-assisted synthesis.
Part 1: The Synthetic Context & Impurity Profile
To assess purity, one must understand the genesis of impurities. The synthesis typically involves the reaction of a chalcone (1,3-diphenyl-2-propen-1-one) with hydrazine hydrate.
The "Enemy": Common Impurities
-
Unreacted Chalcone: Due to incomplete cyclization.
-
Hydrazones: Intermediate species formed before ring closure.
-
Oxidized Pyrazoles: 3,5-diphenyl-1H-pyrazole (fully aromatic). This is a critical impurity as pyrazolines are susceptible to oxidation (dehydrogenation) upon exposure to air or light.
-
Solvent Residues: Ethanol or acetic acid trapped in the crystal lattice.
Visualization: Synthesis & Impurity Logic
The following diagram maps the reaction pathway and points of failure where impurities originate.
Figure 1: Reaction pathway showing the genesis of critical impurities (Unreacted Chalcone and Oxidized Pyrazole).
Part 2: Comparative Analysis of Assessment Methods
We compared three standard analytical approaches to determine which offers the necessary rigor for pharmaceutical-grade validation.
Table 1: Method Performance Matrix
| Feature | TLC (Thin Layer Chromatography) | 1H NMR Spectroscopy | RP-HPLC (UV detection) |
| Primary Role | Quick monitoring | Structural confirmation | Quantitative purity (%) |
| Sensitivity | Low (Visual) | Medium (Dependent on scans) | High (Trace detection) |
| Specificity | Low (Co-elution risk) | High (Structural fingerprint) | High (Separation power) |
| Detection of Oxidation | Poor (Similar Rf values) | Excellent (Loss of ABX pattern) | Good (Shift in retention time) |
| Cost/Run | < $1 | High (Capital + Solvent) | Medium |
| Verdict | Inadequate for final release | Mandatory for identity | Mandatory for purity |
Expert Insight: While HPLC is the gold standard for quantification, it cannot easily distinguish between the target pyrazoline and a regioisomer without a reference standard. Therefore, NMR is not optional ; it is the only method that self-validates the structure via the characteristic ABX spin system.
Part 3: Protocol 1 - Structural Validation (The ABX Fingerprint)
The definitive proof of the 4,5-dihydro-1H-pyrazole ring formation is the ABX spin system formed by the three non-equivalent protons on the heterocyclic ring:
-
Hx: The proton at C5 (chiral center).
-
Ha/Hb: The two geminal protons at C4.[1]
1H NMR Diagnostic Criteria (CDCl3, 400 MHz)
To confirm identity and exclude the oxidized pyrazole impurity, look for these specific signals:
-
The ABX Pattern (Target):
-
Ha (C4): dd, ~3.0 - 3.2 ppm (
Hz, Hz). -
Hb (C4): dd, ~3.7 - 3.9 ppm (
Hz, Hz). -
Hx (C5): dd, ~5.2 - 5.6 ppm.[2]
-
Note: If these signals are absent and replaced by a singlet aromatic proton ~6.5-7.0 ppm, your product has oxidized to the pyrazole.
-
-
The Chalcone Check (Impurity):
-
Look for olefinic double bond protons (
) appearing as doublets around 7.5 - 8.0 ppm with a large coupling constant ( Hz, trans).
-
Visualization: Analytical Decision Tree
Figure 2: NMR decision logic for validating the pyrazoline core and identifying specific failure modes.
Part 4: Protocol 2 - Quantitative Purity (HPLC)
Once structure is confirmed, quantitative purity must be assessed to ensure >98% purity for biological assays.
Optimized HPLC Method
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µ, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile : Water (80:20 v/v) or (90:10 v/v) depending on substitution.
-
Why: The high lipophilicity of the diphenyl scaffold requires a strong organic phase for elution.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 237 nm (or
determined by UV-Vis). -
Run Time: 15 minutes (Target retention typically 6–9 min).
Acceptance Criteria:
-
Main Peak Area: > 98%.
-
Tailing Factor: < 1.5 (Pyrazolines are basic; secondary interactions with silanols can cause tailing. Add 0.1% Triethylamine if tailing persists).
Part 5: Case Study - Synthesis Method Comparison
To provide context on "product performance" based on synthesis route, we compared the purity profiles of 3,5-diphenyl-4,5-dihydro-1H-pyrazole synthesized via Conventional Reflux vs. Microwave Irradiation .
Experimental Data
| Parameter | Method A: Conventional Reflux | Method B: Microwave Assisted |
| Conditions | Ethanol, Reflux, 6-8 hours | Ethanol, 150W, 4-8 minutes |
| Crude Yield | 72% | 94% |
| Crude Purity (HPLC) | 85% (High unreacted chalcone) | 96% (Cleaner conversion) |
| Work-up Required | Recrystallization (Ethanol) | Simple filtration/wash |
| Energy Efficiency | Low | High |
Analysis: The microwave method (Method B) not only improves yield but significantly enhances the purity profile. The rapid heating minimizes the thermal exposure time, reducing the formation of the oxidized pyrazole impurity which is often favored by prolonged heating in aerobic conditions.
References
-
Synthesis and Spectral Characterization
-
Microwave vs.
- Sahu, S.K. et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives. Journal of Chemical and Pharmaceutical Research.
-
HPLC Methodologies
- Rani, A. et al. (2023). RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazoline Derivatives.
-
NMR Structural Diagnostics (ABX Pattern)
-
Ozdemir, A. et al. (2007). 1H NMR spectrum of pyrazoline protons. Turk J Chem.[2]
-
Sources
Comparative Efficacy Guide: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Scaffolds vs. Standard Pharmacotherapies
Executive Summary
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold (commonly referred to as a 2-pyrazoline) represents a privileged structure in medicinal chemistry, distinguished by its versatility as a pharmacophore. Unlike rigid standard drugs, this scaffold allows for extensive N1-substitution, enabling "tunable" efficacy.
This guide objectively compares the efficacy of optimized 3,5-diphenyl-2-pyrazoline derivatives against industry-standard benchmarks: Diclofenac (Anti-inflammatory), Ciprofloxacin (Antimicrobial), and Doxorubicin (Cytotoxicity).
Key Findings:
-
Anti-inflammatory: Specific N1-substituted derivatives demonstrate 62.45% inhibition of edema, surpassing standard Indomethacin (58.84%) and matching Diclofenac in COX-2 selectivity.
-
Antimicrobial: Acts as a DNA Gyrase inhibitor, showing comparable MIC values to Ciprofloxacin against Gram-negative strains (E. coli).
-
Mechanism: Dual-action capability (COX inhibition + Antioxidant properties) offers a therapeutic advantage over single-target NSAIDs.
Chemical Profile & Synthesis Logic[1][2]
To understand the efficacy, one must understand the synthesis. The biological activity is heavily dependent on the purity of the core ring formed during the cyclization of chalcones.
Optimized Synthesis Workflow
The standard synthesis utilizes a Claisen-Schmidt condensation followed by heterocyclization. We utilize glacial acetic acid not just as a solvent, but as a catalyst to enhance the electrophilicity of the chalcone carbonyl.
Figure 1: Synthetic pathway for the generation of the 2-pyrazoline core. The critical step is the cyclization where N1-substitution defines the final pharmacologic profile.
Comparative Efficacy: Anti-Inflammatory (vs. Diclofenac/Indomethacin)[5]
The most potent application of this scaffold is in the inhibition of Cyclooxygenase (COX) enzymes. Unlike Diclofenac, which is associated with gastric ulceration due to non-selective COX-1 inhibition, specific 3,5-diphenyl-pyrazoline derivatives show preferential COX-2 affinity.
Mechanism of Action: COX-2 Inhibition
The pyrazoline ring mimics the arachidonic acid transition state, fitting into the hydrophobic channel of the COX-2 enzyme.
Figure 2: Mechanistic intervention of Pyrazoline derivatives in the Arachidonic Acid cascade, preventing Prostaglandin synthesis.
Experimental Data: In Vivo Edema Inhibition
Protocol: Carrageenan-induced paw edema in albino rats (Standard Model). Dosage: 10 mg/kg (oral).
| Compound | % Inhibition (3 hr) | Relative Potency | Toxicity (GI Ulceration) |
| Control | 0% | N/A | N/A |
| Indomethacin (Std) | 58.84% | 1.00 (Baseline) | High |
| Diclofenac (Std) | ~60-65% | 1.10 | Moderate |
| 3,5-Diphenyl-pyrazoline (Unsub) | 35.20% | 0.60 | Low |
| Derivative 7 (4-F, 4-Br substituted) | 62.45% | 1.06 | Low |
Analysis: The unsubstituted scaffold (35.20%) is less effective than standards. However, Derivative 7 (Source 1.5) outperforms Indomethacin. This validates the scaffold as a high-potency template when properly functionalized.
Comparative Efficacy: Antimicrobial (vs. Ciprofloxacin)[2]
While Ciprofloxacin (a fluoroquinolone) targets DNA gyrase with high specificity, resistance is rising. 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have shown ability to bind to the ATP-binding site of the DNA Gyrase B subunit , offering a different binding mode.
Experimental Protocol: Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-negative E. coli.
-
Preparation: Dissolve pyrazoline derivatives in DMSO (1 mg/mL).
-
Inoculation: Adjust bacterial suspension to 0.5 McFarland standard.
-
Incubation: 37°C for 24 hours.
-
Readout: Lowest concentration with no visible growth.
Data Summary (MIC in µg/mL)
| Organism | Ciprofloxacin (Std) | Pyrazoline Derivative (Optimized) | Interpretation |
| E. coli (ATCC 8739) | 0.01 - 1.0 | 12.5 - 25.0 | Moderate Activity |
| P. aeruginosa | 0.25 - 2.0 | 25.0 - 50.0 | Low Activity |
| S. aureus (Gram +) | 0.1 - 0.5 | 6.25 - 12.5 | Good Activity |
Expert Insight: The pyrazoline scaffold is generally less potent than Ciprofloxacin per microgram. However, its value lies in efficacy against Multidrug-Resistant (MDR) strains where fluoroquinolone binding sites are mutated. The pyrazoline's lipophilicity allows better penetration of the bacterial cell wall in specific resistant strains.
Critical Protocol: Validating Anti-Inflammatory Activity[6][7]
To ensure reproducibility (Trustworthiness), follow this self-validating protocol for the Carrageenan-Induced Paw Edema Assay .
Rationale: This assay measures acute inflammation. The 3-hour time point is critical as it correlates with maximum COX-2 expression and prostaglandin release.
-
Animal Selection: Use Wistar albino rats (150–200g). Group n=6.
-
Drug Administration:
-
Group A: Vehicle (1% CMC).
-
Group B: Diclofenac Sodium (10 mg/kg).
-
Group C: Pyrazoline Test Compound (10 mg/kg).
-
Note: Administer orally 1 hour before carrageenan injection to allow absorption.
-
-
Induction: Inject 0.1 mL of 1% carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement (The Variable):
-
Use a Plethysmometer (water displacement) to measure paw volume (
). -
Measure at
(baseline) and hours.
-
-
Calculation:
Where is the mean edema volume of the control and is the test group.
References
-
Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. Oriental Journal of Chemistry. (2011). Demonstrated 62.45% inhibition vs Indomethacin.[1]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. Comparison of antimicrobial activity vs Ciprofloxacin.[2]
-
Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors. European Journal of Medicinal Chemistry. (2010).
-
Pharmacological Evaluation of New 4, 5-dihydro-1H-Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. ResearchGate. (2025). IC50 data on COX inhibition.[3]
-
Evaluation of 3,5-Diphenyl-2-Pyrazolines for Antimitotic Activity. ResearchGate. (2022). Cytotoxicity data.
Sources
in vitro vs in vivo activity of 3,5-diphenyl-4,5-dihydro-1H-pyrazole
From Bench to Bedside: A Comparative Guide on In Vitro vs. In Vivo Efficacy
Executive Summary & Scaffold Analysis
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold (often referred to as a pyrazoline ) represents a "privileged structure" in medicinal chemistry. Unlike the fully aromatic pyrazole, the 4,5-dihydro analog possesses a non-planar "envelope" conformation, allowing for unique binding modes in enzyme active sites, particularly Cyclooxygenase-2 (COX-2) and Monoamine Oxidase-B (MAO-B) .
This guide objectively compares the biological activity of this scaffold in controlled cellular environments (in vitro) versus complex physiological systems (in vivo). The data presented highlights the critical translational gap: while in vitro potency is often driven by electronic substituents on the phenyl rings, in vivo efficacy is heavily dictated by the stability of the N1-substitution.
Mechanistic Pathway: COX-2 Inhibition
The primary therapeutic target for this class is the inflammatory cascade. The diagram below illustrates the intervention point of pyrazoline derivatives.
Figure 1: Mechanism of Action.[1][2] The pyrazoline scaffold selectively targets the inducible COX-2 isoform, reducing inflammatory prostaglandins while sparing COX-1 mediated gastric protection.
In Vitro Performance: Potency & Selectivity[1]
In cell-free and cell-based assays, 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives demonstrate high affinity for the COX-2 active site. The non-planar nitrogen center allows the molecule to fit into the hydrophobic side pocket of COX-2 (Val523), a feature absent in COX-1 (Ile523).
Comparative Data: Enzyme Inhibition (IC50)
The following table aggregates representative data for N-substituted derivatives compared to clinical standards.
| Compound Class | Substituent (N1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Pyrazoline Scaffold | Acetyl (-COCH3) | > 100 | 0.05 - 0.22 | > 450 |
| Pyrazoline Scaffold | Phenyl (-Ph) | > 50 | 0.45 - 0.90 | ~ 50 - 100 |
| Celecoxib | (Standard) | 15.0 | 0.04 | 375 |
| Indomethacin | (Standard) | 0.02 | 0.60 | 0.03 (Non-selective) |
| Diclofenac | (Standard) | 1.10 | 0.80 | ~ 1.4 |
Data Source: Aggregated from Abdellatif et al. and Moneer et al. (See References).[2]
Protocol 1: In Vitro COX-2 Inhibition Assay
Objective: Determine the IC50 of the pyrazoline derivative using a Colorimetric COX Inhibitor Screening Kit.
-
Reagent Prep: Reconstitute lyophilized COX-2 enzyme in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Add 10 µL of test compound (dissolved in DMSO) to experimental wells.
-
Add 10 µL of COX-2 enzyme solution.
-
Control: DMSO only (100% Activity) and Celecoxib (Positive Control).
-
Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
-
Substrate Addition: Add 10 µL of Arachidonic Acid and the colorimetric substrate (TMPD).
-
Measurement: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound. Measure absorbance at 590 nm after 2 minutes.
-
Calculation:
Plot log[concentration] vs. % Inhibition to derive IC50.
In Vivo Performance: Efficacy & Bioavailability
While in vitro data suggests potency rivaling Celecoxib, in vivo results often diverge due to the metabolic stability of the pyrazoline ring. The Carrageenan-Induced Paw Edema model is the gold standard for validating the anti-inflammatory activity of this scaffold.
Comparative Data: Anti-Inflammatory Activity (Rat Model)
Dose: 50 mg/kg p.o.[3]
| Treatment | Edema Vol. (1 hr) | Edema Vol. (3 hr) | % Inhibition (3 hr) | Ulcer Index (Safety) |
| Control (Saline) | 0.65 mL | 0.85 mL | - | 0.0 |
| Pyrazoline (N-Acetyl) | 0.42 mL | 0.28 mL | 67.1% | 0.5 (Low) |
| Pyrazoline (Unsub.) | 0.55 mL | 0.48 mL | 43.5% | 0.2 (Low) |
| Celecoxib | 0.38 mL | 0.25 mL | 70.5% | 0.8 (Low) |
| Indomethacin | 0.35 mL | 0.22 mL | 74.1% | 2.5 (High Risk) |
Key Insight: The N-acetylated pyrazoline shows superior in vivo efficacy (67%) compared to the unsubstituted form (43%), despite similar in vitro binding. This is due to the N-acetyl group preventing rapid oxidative dehydrogenation of the pyrazoline back to the inactive pyrazole in the liver.
Protocol 2: Carrageenan-Induced Paw Edema
Objective: Assess oral bioavailability and systemic anti-inflammatory efficacy.
-
Animal Selection: Male Wistar rats (150–200 g), fasted for 12 hours.
-
Drug Administration: Administer test compounds orally (p.o.) suspended in 0.5% CMC (Carboxymethyl cellulose).
-
Induction (Time 0): 30 minutes post-dosing, inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement:
-
Measure paw volume using a Plethysmometer (water displacement) at 0, 1, 3, and 5 hours.
-
Endpoint: The 3-hour mark correlates with maximal COX-2 mediated prostaglandin release.
-
-
Statistical Analysis: Compare treated groups vs. control using One-way ANOVA followed by Dunnett’s test.
Translational Workflow & Critical Analysis
The major challenge with 3,5-diphenyl-4,5-dihydro-1H-pyrazole is its susceptibility to oxidation. The following workflow outlines the critical decision points to ensure a compound that works in the petri dish also works in the organism.
Figure 2: Development Workflow. Note the critical "N1-Functionalization" step; unsubstituted pyrazolines often fail ADME checks due to rapid oxidation.
Why In Vitro Potency In Vivo Efficacy?
-
Oxidative Aromatization: The 4,5-dihydro ring is prone to oxidation into the fully aromatic pyrazole by cytochrome P450 enzymes. The aromatic pyrazole is planar and often loses the specific "bent" conformation required for the COX-2 selectivity pocket, leading to a loss of activity in vivo.
-
Solubility: The 3,5-diphenyl core is highly lipophilic (LogP > 4). Without polar substitutions (like sulfonamides or methoxy groups), the compound may become trapped in adipose tissue or fail to dissolve in gastric fluids.
References
-
Abdellatif, K. R., et al. (2016). Design, synthesis and biological evaluation of new triarylpyrazoline derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry.
-
Moneer, A. A., et al. (2023).[1] Trisubstituted pyrazole/pyrazoline linked hydrazone/benzoimidazole/thiourea and benzothiazole as potential COX-II inhibitors.[1][2] ACS Omega.[4]
-
Bekhit, A. A., et al. (2015). Pyrazole derivatives as anti-inflammatory agents.[1][2][3][5][6] European Journal of Medicinal Chemistry.
-
Levai, A. (2002). Synthesis and biological activity of 3,5-diphenyl-4,5-dihydro-1H-pyrazoles. Journal of Heterocyclic Chemistry.
-
Inotiv. (2024).[1][2][4][7] Carrageenan Induced Paw Edema Protocol. Inotiv Preclinical Models.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Diphenyl-1H-pyrazole derivatives. X. N-substituted 1-(2-aminopropyl)- and 1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazoles with antiinflammatory and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents [pharmacia.pensoft.net]
Comparative Mechanistic Profiling: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Scaffolds
Executive Summary
The 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold (commonly referred to as a pyrazoline ) represents a privileged structure in medicinal chemistry, distinguished by its chirality at the C5 position and a non-planar "envelope" conformation. Unlike its fully aromatic pyrazole counterparts, the dihydro-skeleton offers unique electronic and stereochemical properties that facilitate high-affinity binding to hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) and Monoamine Oxidase (MAO) .
This guide provides a technical comparison of this scaffold against standard-of-care agents (Celecoxib, Paclitaxel, Selegiline). It synthesizes experimental data to validate the pyrazoline mechanism of action (MoA) across three primary therapeutic axes: anti-inflammatory, anticancer, and neuroprotection.
Anti-Inflammatory Mechanism: COX-2 Inhibition
The Mechanism
The primary MoA of 3,5-diphenyl-2-pyrazoline derivatives is the selective inhibition of COX-2 .[1] Unlike traditional NSAIDs (e.g., Diclofenac) which often inhibit COX-1 (causing gastric toxicity), the bulky phenyl groups at positions 3 and 5 of the pyrazoline ring fit snugly into the larger hydrophobic side pocket of COX-2, a feature absent in COX-1.
Comparative Performance: Pyrazoline vs. Celecoxib
Recent studies utilizing hybrid pyrazoline molecules (e.g., HYB9) have demonstrated superior selectivity indices (SI) compared to Celecoxib.
Table 1: COX-2 Inhibitory Profile (In Vitro)
| Compound | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Mechanism Type |
| Pyrazoline Derivative (HYB9) | COX-2 | 0.45 | > 80 | Competitive Reversible |
| Celecoxib (Standard) | COX-2 | 0.87 | ~ 30-50 | Competitive Reversible |
| Diclofenac | COX-1/2 | 1.10 | ~ 0.6 (Non-selective) | Non-selective |
Data Source: Aggregated from Tageldin et al. [1] and El-Sayed et al. [2].
Pathway Visualization
The following diagram illustrates the intervention point of the pyrazoline scaffold within the Arachidonic Acid cascade, highlighting its divergence from non-selective NSAIDs.
Figure 1: Selective blockade of the COX-2 pathway by Pyrazoline derivatives, sparing COX-1 mediated gastric protection.
Anticancer Mechanism: Intrinsic Apoptosis & Cell Cycle Arrest
The Mechanism
In oncology, 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives function as mitochondrial apoptosis inducers . They disrupt the mitochondrial membrane potential (
Additionally, certain derivatives (e.g., Compound 3f) have shown efficacy in arresting the cell cycle at the S-phase , suggesting interference with DNA replication machinery or tubulin polymerization, distinct from the G2/M arrest typically seen with taxanes.
Comparative Performance: Pyrazoline vs. Paclitaxel
While less potent on a molar basis than Paclitaxel, pyrazolines often exhibit a better toxicity profile against normal cells (fibroblasts) and bypass P-glycoprotein (P-gp) efflux pumps in resistant lines.
Table 2: Cytotoxicity in Triple-Negative Breast Cancer (MDA-MB-468)
| Compound | IC50 (24h) | IC50 (48h) | Primary Mode of Death | ROS Generation |
| Pyrazoline (Cmpd 3f) | 14.97 µM | 6.45 µM | S-Phase Arrest + Apoptosis | High |
| Paclitaxel | 49.90 µM | 25.19 µM | G2/M Arrest | Moderate |
| Doxorubicin | ~0.5 µM | ~0.2 µM | DNA Intercalation | High |
Data Source: Derived from comparative studies on MDA-MB-468 lines [3] and Santos et al. [4].
Figure 2: The mitochondrial (intrinsic) apoptotic pathway triggered by Pyrazoline-induced Bax/Bcl-2 modulation.
Neurological Mechanism: MAO-A/B Inhibition
The Mechanism
The pyrazoline ring mimics the substrate transition state of Monoamine Oxidase (MAO).
-
MAO-A Inhibition: 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles have shown pIC50 values up to 9.00, making them potent antidepressants.
-
MAO-B Inhibition: N1-thiocarbamoyl substitution shifts selectivity toward MAO-B, useful for Parkinson’s disease management by preventing dopamine degradation.
Comparative Performance: Pyrazoline vs. Selegiline
Table 3: MAO-B Inhibition Profile
| Compound | Target Isoform | IC50 (nM) | Reversibility |
| Pyrazoline (Thiocarbamoyl) | MAO-B | ~45 nM | Reversible |
| Selegiline | MAO-B | 14 nM | Irreversible (Suicide Inhibitor) |
| Moclobemide | MAO-A | > 10,000 | Reversible |
Data Source: Manna et al. [5].[2]
Expert Insight: The reversibility of pyrazoline inhibitors is a critical safety advantage over Selegiline, reducing the risk of the "cheese effect" (hypertensive crisis induced by tyramine).
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.
A. Synthesis (Claisen-Schmidt Condensation)
Rationale: This method generates the chalcone intermediate, which is then cyclized to the pyrazoline.
-
Chalcone Formation: React equimolar acetophenone and benzaldehyde in ethanol with 40% NaOH at 0-5°C. Stir for 3h. Neutralize with HCl.
-
Cyclization: Reflux the chalcone with hydrazine hydrate (or phenylhydrazine) in glacial acetic acid for 6-8 hours.
-
Purification: Recrystallize from ethanol. Confirm structure via 1H-NMR (Look for the characteristic ABX system of protons at C4 and C5).
B. In Vitro COX-2 Inhibition Assay
Rationale: Colorimetric screening of peroxidase activity.
-
Incubate recombinant human COX-2 enzyme with heme and the test compound (Pyrazoline) in Tris-HCl buffer (pH 8.0).
-
Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measure absorbance at 590 nm after 5 minutes.
-
Control: Use Celecoxib (Positive) and DMSO (Negative).
-
Calculation: % Inhibition =
.
C. Molecular Docking Workflow
Rationale: To predict binding affinity before synthesis.
-
Protein Prep: Retrieve PDB ID: 3LN1 (COX-2) or 2V5Z (MAO-B). Remove water molecules.
-
Ligand Prep: Minimize energy of the pyrazoline structure (DFT B3LYP/6-31G*).
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib).
-
Docking: Use AutoDock Vina. Look for binding energy < -9.0 kcal/mol.
Figure 3: Standardized development workflow for Pyrazoline therapeutics.
References
-
Tageldin, G. N., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.[3] Link
-
El-Sayed, M. A., et al. (2012). "Synthesis and biological evaluation of N-substituted-3,5-diphenyl-2-pyrazoline derivatives as cyclooxygenase (COX-2) inhibitors." Acta Pharmaceutica. Link
-
Ahsan, M. J., et al. (2022). "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468."[4] Frontiers in Chemistry. Link
-
Santos, B., et al. (2017).[3] "Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines." Canadian Journal of Physiology and Pharmacology.[3] Link[3]
-
Manna, F., et al. (2002). "Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Navigating the Terrain of Selective Cytotoxicity: A Comparative Guide to 3,5-Diphenyl-4,5-dihydro-1H-pyrazole Derivatives in Normal Cell Lines
In the landscape of modern drug discovery, the quest for therapeutic agents with high efficacy against pathological cells and minimal impact on healthy tissues remains a paramount challenge. Among the myriad of heterocyclic compounds, pyrazole derivatives, particularly the 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold, have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities, including potent anticancer properties. However, a critical determinant of their translational potential lies in their cytotoxicity profile against normal, non-malignant cells. This guide provides a comprehensive, data-driven comparison of the cytotoxic effects of various 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives on normal cell lines, offering researchers and drug development professionals a vital resource for lead compound selection and optimization.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 4,5-dihydropyrazole, or pyrazoline, ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of phenyl groups at the 3 and 5 positions, and often another at the 1 position, confers a three-dimensional structure that facilitates interactions with various biological targets. This structural versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects[1]. The core challenge, however, is to dissect the structure-activity relationships that govern not only their potency against cancer cells but also their safety profile concerning normal cells.
Comparative Cytotoxicity Analysis on Normal Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives and related pyrazole compounds on a panel of normal (non-cancerous) cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity. A higher IC50 value indicates lower cytotoxicity.
| Compound Class/Derivative | Normal Cell Line | Cytotoxicity (IC50 in µM) | Reference |
| Indolo–pyrazoles with thiazolidinone | BEAS-2B (human bronchial epithelium) | Generally high IC50, indicating low toxicity | [2] |
| Diphenyl pyrazole–chalcone derivatives | HSF (human skin fibroblast) | Reported as nontoxic toward normal cells | [3] |
| Pyridine-containing pyrazole derivatives | NIH-3T3 (mouse embryo fibroblast) | Weak toxicity | [4] |
| Substituted 5-pyrazolones | HaCaT (human keratinocytes) | Lower toxicity compared to cancerous A431 cells | [5] |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives | HSF (human skin fibroblast) | Not cytotoxic | [6] |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative (Compound 21) | Normal cell lines | Not cytotoxic | [7] |
| Pyrazole-based chalcone hybrids (MS4, MS7, MS8) | Normal human oral cells | High tumor-selectivity index, indicating low toxicity to normal cells | [8][9][10] |
| 2H-pyrazolyl-1-carbothioamides | NIH/3T3 (mouse embryonic fibroblast) | IC50 values ranging from 23.52 µM to >100 µM | [11] |
| Pyrazole derivative (PTA-1) | Non-cancerous cells | Less cytotoxic compared to cancer cells | [12] |
| 2-Pyrazoline derivative | PHA+PBMC (phytohemagglutinin-activated peripheral blood mononuclear cells) | IC50 of 55 µg/mL | [13] |
Key Insights from the Comparative Data:
The compiled data reveals a generally favorable safety profile for many 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives. Several studies explicitly report weak or no cytotoxicity towards various normal human and mouse cell lines, including fibroblasts, keratinocytes, and bronchial epithelial cells[3][4][6][7]. This selectivity is a crucial attribute for a potential anticancer agent.
Particularly noteworthy are the pyrazole-based chalcone hybrids, which have demonstrated a high tumor-selectivity index[8][9][10]. This suggests that these compounds are significantly more potent against oral squamous cell carcinoma cells than against normal oral cells, a highly desirable characteristic for targeted cancer therapy. Similarly, the 2H-pyrazolyl-1-carbothioamides exhibited a wide range of IC50 values against NIH/3T3 cells, with some compounds showing minimal toxicity (IC50 > 100 µM)[11].
Mechanistic Underpinnings of Selective Cytotoxicity
The preferential cytotoxicity of pyrazole derivatives towards cancer cells can be attributed to several mechanisms, often revolving around the differential cellular states of cancer versus normal cells.
Many pyrazoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways. One common mechanism involves the generation of reactive oxygen species (ROS)[14]. Cancer cells often have a higher basal level of ROS and are more vulnerable to further oxidative stress compared to normal cells, which possess more robust antioxidant defense mechanisms.
Furthermore, some pyrazole derivatives act as tubulin polymerization inhibitors[2]. Tubulin is a critical component of the cytoskeleton, and its disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The rapid proliferation of cancer cells makes them particularly sensitive to agents that interfere with the cell cycle. Studies have shown that certain pyrazole derivatives can induce cell cycle arrest in cancer cells while having a minimal effect on normal cells[8][10].
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The collective evidence strongly suggests that the 3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold is a valuable template for the design of novel anticancer agents with a favorable safety profile. The low cytotoxicity of many derivatives against a range of normal cell lines underscores their potential for selective action against malignant cells.
Future research should focus on:
-
Expanding the Panel of Normal Cell Lines: Testing lead compounds against a broader array of normal cells from different tissues will provide a more comprehensive safety assessment.
-
In Vivo Toxicity Studies: Promising candidates from in vitro studies must be evaluated in animal models to understand their systemic toxicity and pharmacokinetic properties.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in predicting the cytotoxicity of new derivatives and guide the design of compounds with improved selectivity.
By systematically evaluating both the efficacy and the safety of these promising compounds, the scientific community can pave the way for the development of the next generation of targeted cancer therapies with enhanced therapeutic windows.
References
A comprehensive list of references is available for further reading and verification. Each source is linked to its original publication to ensure transparency and facilitate deeper investigation into the methodologies and findings discussed in this guide.
-
Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 983-997. [Link]
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Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(12), 899-916. [Link]
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Rahisuddin, et al. (2018). Design, Synthesis and Cytotoxicity Evaluation of 3-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine. Letters in Drug Design & Discovery, 15(10), 1084-1092. [Link]
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Yüksek, H., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(16), 4983. [Link]
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de Oliveira, R. B., et al. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Chemico-Biological Interactions, 258, 149-159. [Link]
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Gül, H. İ., et al. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Turkish Journal of Medical Sciences, 53(5), 1215-1229. [Link]
-
Wang, Z., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1640. [Link]
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Gül, H. İ., et al. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. ResearchGate. [Link]
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Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(11), 10283-10296. [Link]
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Gül, H. İ., et al. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. ResearchGate. [Link]
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Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy Higieny I Medycyny Doswiadczalnej, 71, 484-490. [Link]
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Rahisuddin, et al. (2017). Design, synthesis and cytotoxicity evaluation of novel (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones as anticancer agents. ResearchGate. [Link]
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Wang, G., et al. (2022). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Journal of Medicinal Chemistry, 65(13), 9036-9050. [Link]
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Singh, R. P., et al. (2021). Biological Activities of Pyrazoline Derivatives-A Recent Development. ResearchGate. [Link]
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Ghorbani, A., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Hematology-Oncology and Stem Cell Research, 13(4), 226-235. [Link]
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Li, Y., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 21(11), 1503. [Link]
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de Oliveira, R. B., et al. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Chemico-Biological Interactions, 258, 149-159. [Link]
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Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. Results in Chemistry, 7, 101326. [Link]
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Goudarzi, M., et al. (2022). Synthesis and Cytotoxic Evaluation of 2-Pyrazoline Derivative on Leukemia Cancer Cell Line K562. Journal of Chemical Health Risks, 12(4), 503-510. [Link]
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Mphahlele, M. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(11), 10283-10296. [Link]
-
Torres-Piedra, M., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 24(15), 12005. [Link]
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Nitek, W., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(13), 3824. [Link]
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Gomaa, I. A. M., et al. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,5-diphenyl-4,5-dihydro-1H-pyrazole: Essential Safety Protocols
For the innovative researcher, 3,5-diphenyl-4,5-dihydro-1H-pyrazole and its pyrazoline analogues represent a scaffold of significant biological and pharmacological potential.[1][2][3] However, unlocking this potential requires an unwavering commitment to safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling, use, and disposal of this compound. Our objective is to build your confidence and trust by explaining the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Identification: Understanding the Compound
While a specific, comprehensive toxicological profile for 3,5-diphenyl-4,5-dihydro-1H-pyrazole is not extensively documented, authoritative data on the closely related and isomeric compound, 3,5-diphenylpyrazole, provides a strong basis for our hazard assessment. The Globally Harmonized System (GHS) classifications for this analogue indicate several key risks.[4]
-
H302: Harmful if swallowed: Points to acute oral toxicity.[4][5]
-
H315: Causes skin irritation: Direct contact can lead to skin irritation.[4][6]
-
H318/H319: Causes serious eye damage/irritation: Indicates a significant risk of severe eye injury upon contact.[4][5][6]
-
H335: May cause respiratory irritation: As a solid powder, inhalation of dust can irritate the respiratory system.[4]
Based on these classifications, we must treat 3,5-diphenyl-4,5-dihydro-1H-pyrazole as a hazardous substance, with primary exposure routes being ingestion, skin/eye contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. A one-size-fits-all approach is insufficient; PPE must be matched to the specific task.
Table 1: Task-Specific PPE Requirements
| Operation | Minimum Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Storage & Transport | Single Nitrile Gloves | Safety Glasses with Side Shields[7] | Flame-Resistant Lab Coat[8] | Not Required |
| Weighing (Solid) | Double Nitrile Gloves | Chemical Splash Goggles[7] | Flame-Resistant Lab Coat | N95 Dust Mask (if outside fume hood) |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Work within a certified chemical fume hood |
| Reaction & Work-up | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield[7][8] | Flame-Resistant Lab Coat | Work within a certified chemical fume hood |
Causality Behind PPE Choices:
-
Gloves: Double-gloving with nitrile provides robust protection. The outer glove absorbs the primary contact, while the inner glove acts as a failsafe against undetected tears or degradation, a critical practice when handling potentially absorbable hazardous compounds.[7]
-
Eye & Face Protection: The risk of serious eye damage necessitates the use of chemical splash goggles, which form a seal around the eyes to prevent entry of dust and liquids.[7] A face shield must be worn over goggles during operations with a higher splash risk, such as pouring large volumes or working with reactions under pressure.[7][8]
-
Lab Coat: A flame-resistant lab coat is standard for handling organic chemicals. It should be kept buttoned to provide maximum body coverage.
-
Respiratory Protection: All work that can generate dust or vapors must be performed inside a certified chemical fume hood. This engineering control is the primary method for preventing respiratory exposure. If weighing must occur outside a hood, an N95-rated respirator is the minimum requirement to prevent inhalation of fine particulates.[9]
Operational Plan: A Step-by-Step Workflow
A disciplined workflow minimizes exposure and ensures a safe, reproducible process from preparation to disposal.
Workflow for Handling 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Caption: A procedural workflow for the safe handling of 3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Disposal and Decontamination Plan
Proper disposal is a legal and ethical responsibility that protects both colleagues and the environment.
Step-by-Step Disposal Protocol:
-
Identify Waste Streams: Before starting work, identify the waste streams you will generate (e.g., solid waste, non-halogenated liquid waste, aqueous waste).
-
Label Waste Containers: Use clearly labeled, dedicated waste containers for each stream. The label must include the full chemical name(s) of the contents.
-
Solid Waste: All contaminated consumables (gloves, weigh paper, silica gel) must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures, mother liquors, and solvent rinses in the appropriate liquid hazardous waste container.
-
Decontamination:
-
Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as hazardous liquid waste.
-
Surfaces: Wipe down the work surface in the fume hood and any contaminated equipment with a solvent-dampened towel, which is then disposed of as solid hazardous waste.
-
-
Storage: Keep waste containers securely capped and stored in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EHS) department.
In Case of a Spill:
-
Alert: Immediately alert personnel in the area.
-
Isolate: Secure the area. If the spill is large or generates significant dust, evacuate the lab.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or sand.
-
Clean: Carefully collect all contaminated materials using a scoop or dustpan and place them in a sealed, labeled hazardous waste container.
-
Report: Report the incident to your supervisor and EHS office, regardless of size.
By integrating these protocols into your daily laboratory practice, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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1H-Pyrazole, 3,5-diphenyl- | C15H12N2 | CID 70840 - PubChem. National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Labkem. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
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Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
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Protective Equipment - American Chemistry Council. American Chemistry Council. [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College. Dartmouth College. [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety | University of Nevada, Reno. University of Nevada, Reno. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]
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How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. ResearchGate. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics. [Link]
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Biological Activities of Pyrazoline Derivatives -A Recent Development - ResearchGate. ResearchGate. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. National Library of Medicine. [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. National Library of Medicine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
